(3-Chlorobenzyl)hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWGHTUFBHAOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428456 | |
| Record name | (3-chlorobenzyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-12-6 | |
| Record name | (3-chlorobenzyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Chlorobenzyl)hydrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for (3-Chlorobenzyl)hydrazine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is an organic compound that belongs to the hydrazine family. It is characterized by a benzyl group substituted with a chlorine atom at the meta position, which is in turn bonded to a hydrazine moiety. The presence of the hydrazine group makes it a useful building block in the synthesis of various heterocyclic compounds with potential pharmacological activities.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound and its hydrochloride salt. It is important to note that experimental data for the 3-chloro isomer is limited, and some values are based on data from related compounds or computational predictions.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3-chlorophenyl)methylhydrazine | N/A |
| CAS Number | 51421-12-6 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Miscible with alcohols. Insoluble in chloroform and ether. | [2][3] |
| pKa (predicted) | 8.45 ± 0.70 | [4] |
Table 2: Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₁₀Cl₂N₂ | N/A |
| Molecular Weight | 193.07 g/mol | N/A |
| Melting Point | Not available | N/A |
| Physical State | Solid | N/A |
Chemical Structure
The chemical structure of this compound consists of a benzene ring substituted with a chlorine atom at the 3-position and a hydrazinomethyl group at the 1-position.
2D Structure:
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established methods for related compounds and can be adapted for the specific target molecule.
Synthesis of this compound
A common method for the synthesis of benzylhydrazines is the reaction of a benzyl halide with hydrazine hydrate.
Objective: To synthesize this compound from 3-chlorobenzyl chloride and hydrazine hydrate.
Materials:
-
3-Chlorobenzyl chloride
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorobenzyl chloride (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Analytical Protocols
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. Due to the reactive nature of hydrazines, derivatization is often employed to improve chromatographic performance and sensitivity.
Objective: To analyze this compound by GC-MS following derivatization.
Materials:
-
This compound sample
-
Acetone (derivatizing agent)
-
Dichloromethane (solvent)
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization: Dissolve a known amount of the this compound sample in acetone. The acetone will react with the hydrazine to form the corresponding acetone azine derivative.
-
Sample Preparation: Dilute the derivatized sample with dichloromethane to an appropriate concentration for GC-MS analysis. Dry the solution over anhydrous sodium sulfate if necessary.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the derivative peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.
HPLC is a versatile analytical technique suitable for the analysis of a wide range of compounds, including hydrazines. Similar to GC-MS, derivatization can be used to enhance detection.
Objective: To quantify this compound by HPLC with UV detection after derivatization.
Materials:
-
This compound sample
-
Salicylaldehyde (derivatizing agent)
-
Methanol (solvent)
-
Acetonitrile (mobile phase component)
-
Water with 0.1% formic acid (mobile phase component)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Derivatization: React the this compound sample with an excess of salicylaldehyde in methanol. This reaction forms a stable hydrazone derivative with a strong UV chromophore.
-
Sample Preparation: Dilute the derivatized sample with the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength of 320 nm.
-
-
Data Analysis: Quantify the derivative by comparing its peak area to a calibration curve prepared from derivatized standards of known concentrations.
Visualizations
Since no specific signaling pathways involving this compound have been documented, a logical workflow for its synthesis and purification is presented below.
Caption: A logical workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Synthesis of (3-Chlorobenzyl)hydrazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3-Chlorobenzyl)hydrazine and its key derivatives. The document details experimental protocols, presents quantitative data for analogous reactions, and visualizes synthetic workflows and potential mechanisms of action. This information is intended to support research and development efforts in medicinal chemistry and drug discovery, where hydrazine derivatives are crucial pharmacophores.
Synthesis of this compound
The primary route for the synthesis of this compound is the nucleophilic substitution of 3-chlorobenzyl chloride with hydrazine. Due to the high reactivity of hydrazine, an excess is typically used to minimize the formation of the disubstituted by-product, 1,2-bisthis compound. The reaction is generally performed in an alcoholic solvent.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the synthesis of benzylhydrazines.
Materials:
-
3-Chlorobenzyl chloride
-
Hydrazine hydrate (99-100%)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzyl chloride (e.g., 10.0 g, 0.062 mol) in 100 mL of ethanol.
-
Addition of Hydrazine: To this solution, add a significant excess of hydrazine hydrate (e.g., 15.5 g, 0.31 mol, 5 equivalents) dropwise at room temperature with vigorous stirring. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.
-
-
Purification (as Hydrochloride Salt):
-
For purification and stable storage, the hydrochloride salt is often prepared. Dissolve the crude oil in a minimal amount of diethyl ether.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound hydrochloride.
-
Data on Substituted Benzylhydrazine Synthesis
| Starting Material | Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorobenzaldehyde | Hydrazine Hydrate | - | Ethanol | 60 | 1 | >99 |
| Substituted Benzyl Halide | Hydrazine | - | Ethanol | Reflux | 4-8 | 60-80 (Typical) |
| Alkylarenes | Dialkyl Azodicarboxylates | Cu₂O/Phen | - | - | - | Good |
Synthesis of this compound Derivatives
This compound serves as a versatile intermediate for the synthesis of various derivatives, primarily through reactions at the terminal nitrogen atom. Two common classes of derivatives are hydrazones and acylhydrazides.
Synthesis of Hydrazones
Hydrazones are formed by the condensation reaction of a hydrazine with an aldehyde or a ketone. These derivatives are widely studied for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3]
Materials:
-
This compound (or its hydrochloride salt)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Sodium acetate (if starting from the hydrochloride salt)
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 1.57 g, 0.01 mol) in 50 mL of ethanol in a round-bottom flask. If using the hydrochloride salt, add an equimolar amount of sodium acetate to liberate the free base.
-
Addition of Aldehyde: Add 4-methoxybenzaldehyde (1.36 g, 0.01 mol) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. The reaction can be gently heated if necessary.
-
Isolation:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure hydrazone.
Synthesis of Acylhydrazides
Acylhydrazides are synthesized by the acylation of hydrazines, typically with an acyl chloride or a carboxylic acid anhydride. These compounds are important precursors for various heterocyclic compounds and are known to possess a wide range of biological activities.[4][5]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
Procedure:
-
Reaction Setup: Dissolve this compound (1.57 g, 0.01 mol) in 50 mL of dry DCM in a round-bottom flask. Add triethylamine (1.21 g, 0.012 mol) to the solution and cool the flask in an ice bath.
-
Addition of Acyl Chloride: Add benzoyl chloride (1.41 g, 0.01 mol) dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Work-up:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Data on Hydrazide and Hydrazone Synthesis
The following table provides reference data for the synthesis of various acylhydrazides and hydrazones.
| Hydrazine Substrate | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Isoniazid | Substituted Acyl Chloride | Dichloromethane | Room Temp | Overnight | 65-85 | [4] |
| Hydrazine Hydrate | Aroyl Chlorides | - | -10 | 5-10 min | 95-98 | [6] |
| Benzilic Acid Hydrazide | Substituted Acetophenones | Ethanol | Reflux | 3 h | 70-82 | [7] |
| Benzylhydrazine Dihydrochloride | 4-Chlorobenzaldehyde | Methanol/Water | Room Temp | 3 h | - | [8] |
Visualized Workflows and Potential Mechanisms
Synthesis Workflow
The following diagram illustrates the general synthetic pathway from the starting material, 3-chlorobenzyl chloride, to this compound and its subsequent conversion to hydrazone and acylhydrazide derivatives.
Caption: General synthesis workflow for this compound and its derivatives.
Potential Signaling Pathway: MAO Inhibition
Many hydrazine derivatives are known to act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine.[1][2] This mechanism is a key target in the development of antidepressant drugs. The diagram below illustrates this inhibitory action.
Caption: Proposed mechanism of MAO inhibition by a hydrazine derivative.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Synthesis of Acylhydrazines from Acylbenzotriazoles | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
(3-Chlorobenzyl)hydrazine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Chlorobenzyl)hydrazine, a hydrazine derivative of interest in medicinal chemistry and drug development. This document consolidates its chemical properties, a representative synthetic protocol, and an exploration of its potential biological activities based on the known pharmacology of related compounds.
Core Data Presentation
For ease of reference and comparison, the fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 51421-12-6 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [2] |
| Molecular Weight | 156.61 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [3] |
Experimental Protocols
Synthesis of this compound from 3-Chlorobenzaldehyde
This synthesis can be conceptualized as a two-step process: formation of a hydrazone followed by reduction.
Step 1: Formation of (E)-(3-Chlorobenzylidene)hydrazine
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flushed with nitrogen.
-
Reagents: Add 150 mL of ethanol to the flask. In the dropping funnel, place a solution of 3-chlorobenzaldehyde (e.g., 28.1 g, 0.2 mol) in 50 mL of ethanol.
-
Reaction: To the stirred ethanol in the flask, add hydrazine hydrate (e.g., 12.0 g, 0.24 mol) dropwise at room temperature. After the addition is complete, heat the mixture to a gentle reflux.
-
Addition of Aldehyde: Add the 3-chlorobenzaldehyde solution from the dropping funnel to the refluxing hydrazine solution over a period of 30 minutes.
-
Reaction Time: Continue to reflux the mixture for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. The hydrazone product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure. The crude hydrazone can be used in the next step without further purification.
Step 2: Reduction to this compound
-
Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: Suspend the crude (E)-(3-chlorobenzylidene)hydrazine from Step 1 in a suitable solvent such as ethanol or methanol.
-
Reducing Agent: Carefully add a reducing agent such as sodium borohydride (NaBH₄) in portions to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 20-30°C.
-
Reaction Time: Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or crystallization.
Mandatory Visualizations
Synthesis Workflow
Caption: A two-step synthesis of this compound.
Generalized Signaling Pathway and Mechanism of Action
Benzylhydrazine derivatives are known to exert their biological effects through various mechanisms, primarily as enzyme inhibitors.
Caption: Potential mechanisms of action for benzylhydrazine compounds.
Biological Activity and Potential Applications
Hydrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on this compound are limited, its activity can be inferred from related structures.
Enzyme Inhibition:
-
Monoamine Oxidase (MAO) Inhibition: Benzylhydrazine is a known inhibitor of MAO, an enzyme crucial for the degradation of monoamine neurotransmitters.[4] This inhibition leads to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is the basis for the antidepressant effects of some hydrazine-based drugs.[5] The 3-chloro substitution on the benzene ring of this compound may modulate its potency and selectivity for MAO-A versus MAO-B isoforms.
-
Other Enzyme Systems: Substituted benzylidenehydrazine derivatives have shown inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[6] This suggests potential applications in the management of diabetes.
Antimicrobial and Antifungal Activity:
Hydrazones, which can be formed from hydrazines, are a class of compounds frequently reported to possess significant antimicrobial and antifungal properties. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Potential:
Certain benzohydrazide and hydrazone derivatives have been investigated for their anticancer properties.[7] Their mechanisms can involve the induction of apoptosis or the inhibition of enzymes critical for cancer cell proliferation.
Formation of Hydrazones:
A key aspect of the biochemical activity of hydrazines is their ability to react with carbonyl groups of endogenous molecules, such as pyridoxal phosphate (a form of vitamin B6), to form hydrazones. This can lead to the depletion of essential cofactors and subsequent disruption of various metabolic pathways.
Safety and Handling
Hydrazine and its derivatives are classified as hazardous materials and should be handled with extreme caution in a well-ventilated fume hood.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[9] Hydrazine compounds can be toxic if inhaled, ingested, or absorbed through the skin.[8] They are also considered potential carcinogens.[8] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal procedures.
Analytical Methods
The quantification of hydrazine and its derivatives in biological and environmental samples can be achieved using various analytical techniques.[10] These include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or electrochemical detection.[10]
-
Gas Chromatography (GC): Can be used for the analysis of volatile hydrazine derivatives.[11]
-
Spectrophotometry: Colorimetric methods, such as the reaction with p-dimethylaminobenzaldehyde, are available for the quantification of hydrazine.[12][13]
Derivatization is often employed to enhance the stability and detectability of hydrazine compounds during analysis.[10]
References
- 1. (3-CHLORO-BENZYL)-HYDRAZINE | 51421-12-6 [chemicalbook.com]
- 2. (4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdc.gov [cdc.gov]
- 13. cdn.hach.com [cdn.hach.com]
Spectroscopic Data and Analysis of (3-Chlorobenzyl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (3-Chlorobenzyl)hydrazine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive models and established spectroscopic principles to offer a detailed characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for acquiring this data are provided, alongside a logical workflow for structural elucidation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values, correlation tables, and fragmentation patterns of analogous structures.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | s | 1H | Ar-H (H2) |
| ~7.28 | m | 2H | Ar-H (H4, H5) |
| ~7.20 | m | 1H | Ar-H (H6) |
| ~3.90 | s | 2H | CH₂ |
| ~3.60 | br s | 3H | NH-NH₂ |
Note: The chemical shift of the hydrazine protons (NH-NH₂) can be variable and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.5 | C1 |
| ~134.5 | C3 |
| ~130.0 | C5 |
| ~128.0 | C4 |
| ~127.5 | C6 |
| ~126.0 | C2 |
| ~54.0 | CH₂ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350-3150 | Medium, Broad | N-H Stretch | Hydrazine (NH, NH₂) |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2950-2850 | Medium | C-H Stretch | Methylene (CH₂) |
| 1620-1580 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1650-1550 | Medium | N-H Bend | Hydrazine (NH₂) |
| 1470-1430 | Medium | C=C Stretch | Aromatic Ring |
| 800-750 | Strong | C-H Bend (out-of-plane) | 1,3-Disubstituted Benzene |
| 750-700 | Strong | C-Cl Stretch | Aryl Chloride |
Table 4: Predicted Mass Spectrometry Fragmentation
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment Ion |
| 156/158 | [M]⁺ (Molecular Ion) |
| 125/127 | [M - NHNH₂]⁺ (Loss of hydrazinyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal at 0 ppm.
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2. FT-IR Spectrum Acquisition:
-
Instrument: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background.
-
Processing: Perform baseline correction if necessary.
Mass Spectrometry (MS)
1. Sample Preparation and Introduction:
-
For Electron Ionization (EI): Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane. The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected onto the GC column.
-
For Electrospray Ionization (ESI): Prepare a more dilute solution (e.g., 10-100 µg/mL) in a solvent mixture compatible with ESI, such as methanol/water with 0.1% formic acid. Introduce the sample via direct infusion or through a liquid chromatography (LC-MS) system.
2. Mass Spectrum Acquisition:
-
Instrument: A mass spectrometer capable of EI or ESI.
-
EI Mode:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
-
ESI Mode (Positive Ion):
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow: Set according to instrument manufacturer's recommendations.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum.
Structural Elucidation Workflow
The confirmation of the chemical structure of this compound relies on the synergistic interpretation of the data obtained from NMR, IR, and MS. The logical workflow for this process is illustrated in the diagram below.
Caption: Workflow for the structural elucidation of this compound.
(3-Chlorobenzyl)hydrazine: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of (3-Chlorobenzyl)hydrazine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established, best-practice experimental protocols for characterizing hydrazine derivatives. The information presented herein is intended to equip researchers and drug development professionals with the necessary tools to generate robust and reliable data for this compound. This guide details qualitative and quantitative solubility assessment methods, outlines comprehensive stability testing protocols including stress testing, and provides standardized analytical techniques for the quantification of hydrazine compounds.
Introduction
This compound is a hydrazine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a potential therapeutic agent. Solubility influences bioavailability and formulation strategies, while stability data are critical for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy. This guide provides a framework for the systematic evaluation of these key parameters.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following section outlines protocols for both qualitative and quantitative solubility determination.
Qualitative Solubility Determination
A preliminary assessment of solubility in a range of solvents is a crucial first step. This can be achieved through a simple, stepwise procedure.
Experimental Protocol: Qualitative Solubility Testing [1][2][3]
-
Initial Solvent Screen:
-
Accurately weigh approximately 25 mg of this compound into separate small test tubes.
-
To each tube, add 0.75 mL of a single solvent in small portions (e.g., 0.25 mL at a time).
-
After each addition, vigorously shake the test tube for a set period (e.g., 1-2 minutes).
-
Visually inspect for complete dissolution.
-
A suggested initial solvent screen is presented in Table 1.
-
-
pH-Dependent Solubility:
-
To assess the impact of pH on solubility, test the compound in aqueous solutions of varying pH.
-
Prepare solutions of 5% sodium hydroxide (NaOH), 5% sodium bicarbonate (NaHCO3), and 5% hydrochloric acid (HCl).[1]
-
Follow the procedure outlined in step 1 for each of these aqueous solutions.
-
Table 1: Recommended Solvents for Initial Qualitative Solubility Screening
| Solvent Class | Examples |
| Aqueous | Purified Water, 0.9% Saline |
| Polar Protic | Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Non-polar | Hexane, Toluene, Dichloromethane (DCM) |
| pH-Adjusted Aqueous | 5% HCl, 5% NaOH, 5% NaHCO3 |
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[4]
Experimental Protocol: Shake-Flask Solubility Measurement [4][5]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to demonstrate that equilibrium has been achieved by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[5]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table 2: Parameters for Quantitative Solubility Determination
| Parameter | Recommended Conditions |
| Temperature | 25 °C (room temperature) and 37 °C (physiological temperature) |
| Solvents | Water, Phosphate Buffered Saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), relevant biorelevant media (e.g., FaSSIF, FeSSIF) |
| Equilibration Time | Minimum 24 hours, with confirmation of equilibrium. |
| Analytical Method | Validated stability-indicating HPLC-UV method. |
Stability Assessment
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors.
Solid-State Stability
Experimental Protocol: Solid-State Stability Testing [6][7][8][9]
-
Sample Preparation: Place a known quantity of solid this compound in appropriate containers that mimic the proposed long-term storage, ensuring they are properly sealed.
-
Storage Conditions: Store the samples under a variety of conditions as outlined in the ICH guidelines (see Table 3). Include accelerated and long-term conditions.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating analytical method.
Table 3: ICH Recommended Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Solution-State Stability
Experimental Protocol: Solution-State Stability Testing [7][8][9]
-
Sample Preparation: Prepare solutions of this compound at a relevant concentration in various solvents and buffers.
-
Storage Conditions: Store the solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C) and protected from light.
-
Time Points: Analyze aliquots at appropriate time intervals.
-
Analysis: Determine the concentration of the parent compound and any degradation products over time.
Forced Degradation (Stress Testing)
Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8][9]
Experimental Protocol: Forced Degradation Studies [7][8][9]
-
Acidic Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 10°C increments above the accelerated testing temperature).[7][8][9]
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
At appropriate time points, analyze the stressed samples to identify and quantify degradation products.
Analytical Methodology
A validated, stability-indicating analytical method is crucial for both solubility and stability studies. For hydrazine-containing compounds, HPLC is a common and reliable technique.
Recommended Analytical Method: HPLC-UV [10][11][12][13]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The method must be able to separate the parent compound from its degradation products.
Visualization of Workflows
General Solubility Assessment Workflow
Caption: Workflow for determining the solubility of this compound.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Data Presentation
All quantitative data generated from the described experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 4: Example Template for Quantitative Solubility Data
| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (M) |
| Water | 25 | 7.0 | ||
| Water | 37 | 7.0 | ||
| PBS | 37 | 7.4 | ||
| FaSSIF | 37 | 6.5 |
Table 5: Example Template for Stability Study Results
| Storage Condition | Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 40°C / 75% RH | 0 Months | |||
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
Conclusion
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. qlaboratories.com [qlaboratories.com]
- 9. database.ich.org [database.ich.org]
- 10. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. osha.gov [osha.gov]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
The Rising Profile of (3-Chlorobenzyl)hydrazine in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore a diverse range of chemical scaffolds. Among these, hydrazine derivatives, and specifically those incorporating a (3-chlorobenzyl) moiety, are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research on (3-Chlorobenzyl)hydrazine and its derivatives, focusing on their potential applications in medicinal chemistry. We delve into their synthesis, biological evaluation, and known mechanisms of action, presenting key data in a structured format to facilitate further research and development in this exciting area.
Synthetic Pathways to this compound Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of a diverse library of derivatives, primarily through the formation of hydrazones. The general synthetic approach involves a two-step process.
First, 3-chlorobenzohydrazide is synthesized. This can be achieved by the esterification of 3-chlorobenzoic acid, followed by reaction with hydrazine hydrate. An alternative route involves the direct reaction of 3-chlorobenzoyl chloride with hydrazine hydrate.
The resulting 3-chlorobenzohydrazide is then condensed with a variety of substituted aldehydes or ketones in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to yield the corresponding N'-substituted-3-chlorobenzohydrazide derivatives (hydrazones). The general reaction scheme is depicted below.
Potential Therapeutic Applications
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas, including oncology, infectious diseases, and neurology.
Anticancer Activity
Hydrazone derivatives bearing the 3-chlorobenzyl moiety have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for many anticancer hydrazones involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression, such as topoisomerase II.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | - | 57.6 (Topoisomerase II inhibition) | [1] |
| (E)-3-chloro-N'-(1-phenylethylidene) benzohydrazide | A549 (Lung) | 5.94 ± 0.58 | [2] |
| (E)-3-chloro-N'-(1-(thiophen-2-yl)ethylidene)benzohydrazide | A549 (Lung) | - | [2] |
| (E)-3-chloro-N′-(1-(4-methylthiophen-2-yl)ethylidene)benzohydrazide | - | - | [2] |
| (E)-3-chloro-N′-(1-(5-chlorothiophen-2-yl)ethylidene)benzohydrazide | - | - | [2] |
Antimicrobial Activity
The hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data for this compound derivatives is limited, related chloro-substituted hydrazones have shown activity against a range of bacterial and fungal pathogens. The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazones of 4-(4-chlorophenyl)cyclohexanecarboxylic acid | S. aureus, B. subtilis, E. coli, P. aeruginosa | 32-64 | [3] |
| N'-(substituted)-3-chlorobenzohydrazide derivatives | Staphylococcus aureus | 1.50 - 1.53 (pMIC) | [4] |
| N'-(substituted)-3-chlorobenzohydrazide derivatives | Escherichia coli | 1.79 - 1.80 (pMIC) | [4] |
| N'-(substituted)-3-chlorobenzohydrazide derivatives | Bacillus subtilis | 1.49 - 1.53 (pMIC) | [4] |
Monoamine Oxidase (MAO) Inhibition
Substituted hydrazines are classic inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Several studies have highlighted the potential of hydrazone derivatives, including those with a chloro-substituent, as potent and selective MAO inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| (E)-3-chloro-N′-(1-(thiophen-2-yl)ethylidene)benzohydrazide | MAO-A | 0.89 ± 0.04 | [2] |
| (E)‐3‐chloro‐N′‐(1‐(4‐methylthiophen‐2‐yl)ethylidene)benzohydrazide | MAO-B | 2.06 ± 0.01 | [2] |
| (E)‐3‐chloro‐N′‐(1‐(5‐chlorothiophen‐2‐yl)ethylidene)benzohydrazide | MAO-B | 2.06 ± 0.05 | [2] |
| Pyridazinobenzylpiperidine derivative (3-chloro substitution) | MAO-B | 0.203 | [5] |
General Mechanisms of Anticancer Action for Hydrazone Derivatives
While specific signaling pathways for this compound derivatives are yet to be fully elucidated, the broader class of hydrazone compounds is known to exert its anticancer effects through multiple mechanisms. A logical diagram illustrating these general pathways is presented below.
Experimental Protocols
General Procedure for the Synthesis of N'-Substituted-3-chlorobenzohydrazide Derivatives
-
Synthesis of 3-Chlorobenzohydrazide: To a solution of 3-chlorobenzoyl chloride (1 equivalent) in a suitable solvent such as dichloromethane, add hydrazine hydrate (1.2 equivalents) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with water, and dried to yield 3-chlorobenzohydrazide.
-
Synthesis of Hydrazone Derivatives: A mixture of 3-chlorobenzohydrazide (1 mmol) and the desired substituted aldehyde or ketone (1 mmol) is refluxed in ethanol (25 mL) with a catalytic amount of glacial acetic acid for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.[6]
In Vitro Anticancer Activity: MTT Assay
The cytotoxic activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a mixture of SDS and DMF).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7][8]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The MAO inhibitory activity of the compounds can be determined using a fluorometric assay.
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Assay Mixture: The assay is performed in a 96-well plate. The reaction mixture contains the respective MAO enzyme, a suitable buffer, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated for a specific time (e.g., 15 minutes) at 37 °C.
-
Reaction Initiation: The reaction is initiated by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red reagent) along with horseradish peroxidase.
-
Fluorescence Measurement: The production of hydrogen peroxide, a product of the MAO-catalyzed reaction, is coupled to the conversion of the probe to a fluorescent product. The fluorescence is measured at an appropriate excitation and emission wavelength.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of the control. IC50 values are determined from the dose-response curves.[9]
Conclusion and Future Directions
This compound and its derivatives represent a promising scaffold in medicinal chemistry with demonstrated potential in anticancer, antimicrobial, and neurological applications. The ease of synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activity and pharmacokinetic properties.
Future research should focus on several key areas:
-
Expansion of the chemical library: Synthesis and screening of a broader range of derivatives to establish comprehensive structure-activity relationships (SAR).
-
Mechanism of action studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent compounds to understand their mode of action.
-
In vivo evaluation: Preclinical studies in animal models to assess the efficacy, toxicity, and pharmacokinetic profiles of lead compounds.
-
Antimicrobial spectrum: A more thorough evaluation of the antimicrobial activity against a wider panel of clinically relevant pathogens, including resistant strains.
The continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs. This technical guide serves as a foundational resource to stimulate and guide further research in this compelling field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. External Resources | Graphviz [graphviz.org]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]
- 9. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
Reactivity profile of the hydrazine moiety in (3-Chlorobenzyl)hydrazine
An In-depth Technical Guide to the Reactivity Profile of the Hydrazine Moiety in (3-Chlorobenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. The reactivity of its hydrazine moiety—comprising two adjacent nitrogen atoms with lone pairs of electrons—governs its utility as a versatile building block for heterocyclic compounds and as a pharmacologically active agent, notably as a monoamine oxidase (MAO) inhibitor. This technical guide provides a comprehensive analysis of the reactivity profile of this moiety, detailing its nucleophilic character and its behavior in key chemical transformations including acylation, condensation, alkylation, and oxidation. Detailed experimental protocols, quantitative data on related structures, and graphical representations of reaction pathways are provided to support researchers in the practical application and further investigation of this compound.
Introduction
The hydrazine functional group (-NHNH₂) is characterized by its strong nucleophilicity and its ability to participate in a wide array of chemical reactions. In this compound, the hydrazine moiety is attached to a 3-chlorobenzyl group. This substitution influences the electronic properties and steric accessibility of the nitrogen atoms, thereby modulating their reactivity. The α-nitrogen (Nα), directly bonded to the benzyl group, and the terminal β-nitrogen (Nβ) exhibit distinct reactivity patterns that can be selectively exploited in synthesis. Understanding this profile is crucial for its application in drug design, particularly in the development of MAO inhibitors where the hydrazine group plays a direct role in the mechanism of action.[1][2]
Synthesis of this compound
The synthesis of this compound can be approached through several established routes for hydrazine derivatives. A common and effective method involves the reaction of 3-chlorobenzyl chloride with an excess of hydrazine hydrate. An alternative two-step process involves the initial condensation of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by a reduction step.
Caption: Synthetic routes to this compound.
Experimental Protocol: Synthesis via Hydrazone Reduction
This protocol is adapted from general procedures for hydrazone synthesis and subsequent reduction.[3]
Step 1: Synthesis of (E)-(3-Chlorobenzylidene)hydrazine
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzaldehyde (14.0 g, 0.1 mol) and ethanol (50 mL).
-
While stirring, add hydrazine hydrate (10.0 g, 0.2 mol, 2 equiv) dropwise at room temperature. The addition may be mildly exothermic.
-
Heat the mixture to 60 °C and maintain for 1-2 hours, or until TLC/NMR analysis indicates complete consumption of the aldehyde.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.
Step 2: Reduction to this compound
-
Suspend the (E)-(3-Chlorobenzylidene)hydrazine (15.4 g, 0.1 mol) in methanol (100 mL) in a 250 mL flask at 0 °C (ice bath).
-
Add sodium borohydride (NaBH₄) (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by slowly adding 1M HCl until the pH is acidic, which decomposes the excess NaBH₄.
-
Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH and extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain this compound.
Reactivity Profile of the Hydrazine Moiety
Condensation with Carbonyl Compounds
The terminal -NH₂ group of the hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use in synthesis and is often the first step in multi-step sequences like the Wolff-Kishner reduction.[4][5] The reaction is typically catalyzed by a small amount of acid.[4]
Caption: Mechanism of hydrazone formation.
Acylation Reactions
Both nitrogen atoms in the hydrazine moiety can act as nucleophiles, but the terminal Nβ is generally more reactive towards acylation due to reduced steric hindrance. Reaction with acyl chlorides or anhydrides yields N-acylhydrazines (hydrazides).[6] Under controlled conditions, mono-acylation is predominant. Dihydrazides can be formed, but this often requires harsher conditions or specific reagents.[7]
Experimental Protocol: Synthesis of a Hydrazide Derivative
This protocol is based on general methods for acylating hydrazines.[6][7]
-
Dissolve this compound (1.56 g, 10 mmol) in dichloromethane (30 mL) in a 100 mL flask and cool to 0 °C.
-
Add triethylamine (1.5 mL, 11 mmol) to act as a base.
-
Slowly add a solution of benzoyl chloride (1.40 g, 10 mmol) in dichloromethane (10 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude hydrazide.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Alkylation Reactions
Alkylation with alkyl halides can occur at either nitrogen. The selectivity depends on the substrate, the alkylating agent, and the reaction conditions.[8] Using a strong base can generate a dianion, allowing for controlled sequential alkylation.[8] Monoalkylation typically favors the more sterically accessible terminal nitrogen.
Oxidation and Role in MAO Inhibition
Hydrazine derivatives are susceptible to oxidation. This reactivity is the basis for their mechanism as irreversible "suicide" inhibitors of monoamine oxidase (MAO).[2] The MAO enzyme oxidizes the hydrazine, generating a highly reactive diazene intermediate. This intermediate then covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation.[1] This prevents the breakdown of neurotransmitters like serotonin and dopamine.
Caption: Simplified pathway of irreversible MAO inhibition by a hydrazine derivative.
Applications in Heterocyclic Synthesis
This compound is a valuable precursor for a variety of nitrogen-containing heterocycles. The specific ring system formed depends on the reaction partner, which typically contains two electrophilic centers.
-
Pyrazoles: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) yields substituted pyrazoles.[9]
-
Pyridazinones: Reaction with γ-keto acids or their esters leads to the formation of pyridazinone rings.[10]
-
Triazoles: Can be incorporated into triazole ring systems through various multi-step synthetic strategies.[3]
Caption: Use of this compound in heterocyclic synthesis.
Quantitative Data
Specific quantitative data such as pKa, reaction kinetics, or bond dissociation energies for this compound are not widely available in the literature. However, data from hydrazine and its simple derivatives can provide valuable estimates and context for its reactivity.
| Parameter | Molecule | Value | Notes |
| N-H Bond Dissociation Energy (BDE) | Hydrazine (N₂H₄) | ~81 kcal/mol | Significantly weaker than the N-H bond in ammonia (~107 kcal/mol) due to radical stabilization.[11] |
| N-H Bond Dissociation Energy (BDE) | Phenylhydrazine | ~72.6 kcal/mol | The phenyl group further weakens the N-H bond.[11] |
| N-N Bond Dissociation Energy (BDE) | Hydrazine (N₂H₄) | ~60-65 kcal/mol | This relatively weak bond is key to many hydrazine reactions. Values can vary based on measurement method.[12][13] |
Note: The 3-chlorobenzyl group is expected to have a modest electron-withdrawing inductive effect, which may slightly alter these values compared to unsubstituted benzylhydrazine, but the general trends in reactivity should hold.
Conclusion
The hydrazine moiety in this compound imparts a rich and versatile reactivity profile. Its strong nucleophilicity drives fundamental reactions like condensation and acylation, making it a key building block for complex organic molecules and heterocycles. Furthermore, its susceptibility to oxidation is the cornerstone of its potent activity as an irreversible monoamine oxidase inhibitor, highlighting its significance in medicinal chemistry. The principles and protocols outlined in this guide serve as a foundation for researchers to harness the synthetic potential of this valuable compound in drug discovery and development.
References
- 1. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 8. d-nb.info [d-nb.info]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
(3-Chlorobenzyl)hydrazine: A Versatile Building Block for the Synthesis of Heterocyclic Compounds
(3-Chlorobenzyl)hydrazine and its salts are valuable reagents in synthetic organic chemistry, serving as key building blocks for the construction of a variety of nitrogen-containing heterocyclic compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound in the preparation of pyrazoles, 1,2,4-triazoles, pyridazines, and 1,3,4-oxadiazoles, classes of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Physicochemical Properties and Synthesis
This compound is typically handled as its hydrochloride salt for improved stability. While detailed experimental data for the free base is limited, properties can be estimated from related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 51421-12-6 | C₇H₉ClN₂ | 156.61 | Not Reported |
| This compound hydrochloride | 260057-49-6 | C₇H₁₀Cl₂N₂ | 193.07 | Not Reported |
| (3-Chlorophenyl)hydrazine hydrochloride | 2312-23-4 | C₆H₈Cl₂N₂ | 179.05 | 240-245 (dec.)[1] |
The synthesis of this compound hydrochloride can be achieved through various methods, a common route being the reduction of the corresponding diazonium salt derived from 3-chloroaniline. Alternatively, it can be prepared by the reaction of 3-chlorobenzyl chloride with hydrazine.
Synthesis of Heterocyclic Compounds
This compound serves as a versatile precursor for a range of heterocyclic systems. The following sections detail its application in the synthesis of key heterocyclic scaffolds.
Pyrazoles
Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.
General Reaction Scheme for Pyrazole Synthesis:
Figure 1: General synthesis of pyrazoles.
Experimental Protocol (Analogous to the synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole):
A solution of a 1,3-dicarbonyl compound (e.g., 1-(p-tolyl)-3-(4-chlorophenyl)propane-1,3-dione) (1 equivalent) in a suitable solvent such as methanol is prepared. To this, this compound hydrochloride (1-1.2 equivalents) and a base (e.g., triethylamine, 1-1.2 equivalents) are added. The reaction mixture is then heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired 1-(3-chlorobenzyl)pyrazole derivative.
Table 2: Examples of Pyrazole Synthesis (Analogous Reactions)
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | M.P. (°C) | Reference |
| 1-(p-tolyl)-3-(4-chlorophenyl)propane-1,3-dione | Benzylhydrazine dihydrochloride | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | 92 | Not Reported | Organic Syntheses, 2008 , 85, 179 |
| Chalcones | Hydrazine hydrate | 3,5-Diaryl-2-pyrazolines | High | Varies | [2] |
1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. A common synthetic route involves the reaction of a hydrazine derivative with a compound containing a carbon-nitrogen triple bond or by the cyclization of intermediate hydrazones or thiosemicarbazides.
General Reaction Scheme for 1,2,4-Triazole Synthesis from a Schiff Base:
Figure 2: General synthesis of 1,2,4-triazoles.
Experimental Protocol (Synthesis of 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol): [3]
A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 equivalent) and 3-chlorobenzaldehyde (1 equivalent) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base.
Table 3: Characterization Data for a (3-Chlorobenzyl)-Substituted Triazole Derivative
| Compound Name | Molecular Formula | M.W. ( g/mol ) | Yield (%) | M.P. (°C) | Spectroscopic Data | Reference |
| N-(3-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | C₁₉H₁₉ClN₄O₂ | 371.13 | 82 | 132-135 | ¹H NMR (400 MHz, DMSO-d₆) δ 9.09–9.02 (m, 1H), 8.25 (s, 1H), 7.83 (d, J = 8.3 Hz, 3H), 7.53 (d, J = 8.2 Hz, 2H), 7.35 (t, J = 7.7 Hz, 2H), 7.29 (t, J = 8.5 Hz, 2H), 5.67 (s, 1H), 4.47 (d, J = 5.9 Hz, 2H), 4.41 (d, J = 3.7 Hz, 2H), 1.44 (s, 3H) | [4] |
| 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃ClN₄S | 316.81 | 78 | 155-158 | ¹H NMR (DMSO-d₆, 400 MHz): δ 7.44–7.92 (m, 11H), 10.22 (s, 1H), 13.89 (s, 1H) | [3] |
Pyridazines
Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. A common synthetic approach is the condensation of a hydrazine with a 1,4-dicarbonyl compound.
General Reaction Scheme for Pyridazine Synthesis:
Figure 3: General synthesis of pyridazines.
Experimental Protocol (Analogous Method):
This compound hydrochloride (1 equivalent) and a 1,4-dicarbonyl compound (1 equivalent) are dissolved in a suitable solvent like ethanol or acetic acid. The mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to give the desired pyridazine derivative.
1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. A frequent method for their synthesis is the cyclodehydration of 1,2-diacylhydrazines, which can be formed from the reaction of an acid hydrazide with an acylating agent.
General Reaction Scheme for 1,3,4-Oxadiazole Synthesis:
References
The Discovery and History of Substituted Benzylhydrazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzylhydrazines represent a significant class of compounds in medicinal chemistry, most notably as the first generation of monoamine oxidase inhibitors (MAOIs) used in the treatment of depression. Their discovery, stemming from serendipitous observations in tuberculosis research, opened a new era in psychopharmacology. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activity of substituted benzylhydrazines. It includes detailed experimental protocols for their synthesis and key biological assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate critical pathways and workflows.
Introduction: A Serendipitous Discovery
The story of substituted benzylhydrazines as therapeutic agents begins not in the realm of neuroscience, but in the fight against tuberculosis. In the early 1950s, iproniazid, a derivative of isoniazid, was being investigated for its antitubercular properties. Researchers observed that patients treated with iproniazid exhibited significant mood elevation and euphoria.[1][2] This unexpected side effect led to the hypothesis that the compound's mechanism of action could be repurposed for the treatment of depression.[3][4]
Subsequent research revealed that iproniazid and related hydrazine derivatives were potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][5] The inhibition of MAO leads to an increase in the synaptic concentration of these monoamines, which was postulated to be the basis for their antidepressant effects. This discovery marked a pivotal moment in the history of psychiatry, establishing a biochemical basis for depression and paving the way for the development of a new class of antidepressants.[4] Isocarboxazid, another prominent benzylhydrazine derivative, was also developed during this period and remains in clinical use.[1]
Chemical Synthesis of Substituted Benzylhydrazines
The synthesis of substituted benzylhydrazines can be achieved through several routes, generally involving the formation of a bond between a benzyl group and a hydrazine moiety. The substitution pattern on both the aromatic ring and the hydrazine nitrogens can be varied to modulate the compound's physicochemical and pharmacological properties.
General Synthetic Routes
Two primary strategies for the synthesis of substituted benzylhydrazines are:
-
Alkylation of Hydrazine with a Benzyl Halide: This is a common and straightforward method where a substituted or unsubstituted benzyl halide (e.g., benzyl chloride or bromide) is reacted with hydrazine or a substituted hydrazine. The reaction is typically carried out in a suitable solvent such as ethanol or water, often in the presence of a base to neutralize the hydrohalic acid formed.
-
Reductive Amination of a Benzaldehyde with a Hydrazine: This method involves the condensation of a substituted benzaldehyde with a hydrazine to form a hydrazone, which is then reduced to the corresponding benzylhydrazine. The reduction can be achieved using various reducing agents, including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Experimental Protocols
2.2.1. Synthesis of Benzylhydrazine from Benzyl Chloride and Hydrazine Hydrate
This protocol describes a common laboratory-scale synthesis of the parent compound, benzylhydrazine.
Reaction Scheme:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl chloride (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (3-5 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent and excess hydrazine under reduced pressure.
-
Dissolve the residue in water and make the solution basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude benzylhydrazine.
-
The product can be further purified by vacuum distillation.
2.2.2. Synthesis of Isocarboxazid
This protocol outlines a synthetic route to the clinically used antidepressant, isocarboxazid.[6]
Reaction Scheme:
Procedure:
-
In a suitable reaction vessel, dissolve 5-methylisoxazole-3-carbonyl chloride (1 equivalent) in an aprotic solvent such as n-heptane.
-
Add benzylhydrazine (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) dropwise to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete, add water to the mixture to precipitate the product.
-
Filter the solid, wash with water and then with a small amount of cold n-heptane.
-
Dry the product under vacuum to obtain isocarboxazid as a white solid. A reported molar yield for a similar process is 93%.[6]
Quantitative Data and Structure-Activity Relationships
The biological activity of substituted benzylhydrazines, particularly their potency as MAO inhibitors, is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed key features that influence their inhibitory activity.
Monoamine Oxidase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of substituted benzylhydrazine derivatives against the two isoforms of monoamine oxidase, MAO-A and MAO-B.
| Compound | Substituent(s) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference |
| Iproniazid | N'-isopropyl | - | - | Non-selective | [7] |
| Isocarboxazid | N'- (5-methylisoxazole-3-carbonyl) | - | - | Preferential for MAO-A | |
| Phenelzine | 2-phenylethyl | 0.8 ± 0.1 | 0.3 ± 0.05 | 0.375 | |
| Compound 1 | 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][6][8]thiazine-3-carbohydrazide 1,1-dioxide | 0.11 ± 0.005 | - | - | [9] |
| Compound 2 | methyl 4-hydroxy-2H-benzo[e][6][8]thiazine-3-carboxylate 1,1-dioxide | - | 0.21 ± 0.01 | - | [9] |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate, incubation time). Data presented here are for comparative purposes.
SAR Insights:
-
Substitution on the Hydrazine Moiety: The nature of the substituent on the hydrazine nitrogen atoms is critical for activity. Small alkyl groups, such as the isopropyl group in iproniazid, are well-tolerated.
-
Aromatic Ring Substitution: Substitution on the benzyl ring can significantly impact both potency and selectivity for MAO-A versus MAO-B. Electron-withdrawing groups on the aromatic ring have been shown to correlate with increased inhibitory potency.
-
Nature of the Linker: For compounds like phenelzine, which have a phenylethylhydrazine structure, the length and flexibility of the alkyl chain connecting the phenyl ring and the hydrazine group are important for activity.
Physicochemical and Spectroscopic Data
The following table provides a summary of physicochemical and spectroscopic data for selected substituted benzylhydrazines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | - | 7.25-7.40 (m, 5H), 3.90 (s, 2H), 3.65 (br s, 3H) | 138.5, 128.8, 128.4, 127.2, 56.2 |
| Isocarboxazid | C₁₂H₁₃N₃O₂ | 231.25 | 105-107 | 8.3 (br s, 1H), 7.2-7.4 (m, 5H), 6.4 (s, 1H), 4.1 (d, 2H), 2.4 (s, 3H) | 170.1, 168.2, 159.8, 137.5, 128.9, 128.6, 127.8, 101.5, 51.8, 12.2 |
| Phenelzine sulfate | C₈H₁₄N₂O₄S | 234.27 | 164-168 | 7.25-7.34 (m, 5H), 3.32-3.37 (t, 2H), 2.93-2.98 (t, 2H) | - |
Note: NMR data can vary depending on the solvent used.
Mandatory Visualizations
Signaling Pathway: Monoamine Oxidase Inhibition
The primary mechanism of action of substituted benzylhydrazine antidepressants is the inhibition of monoamine oxidase. This diagram illustrates the key steps in this signaling pathway.
Experimental Workflow: Synthesis of a Substituted Benzylhydrazine
This diagram outlines a general experimental workflow for the synthesis, purification, and characterization of a substituted benzylhydrazine derivative.
Experimental Workflow: In Vitro MAO Inhibition Assay
This diagram illustrates the key steps in an in vitro assay to determine the inhibitory potency of a compound against monoamine oxidase.[3][10]
Experimental Workflow: In Vivo Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant activity in rodents.[8][11][12] This diagram outlines the major steps of this in vivo experiment.
Conclusion
The discovery of substituted benzylhydrazines as monoamine oxidase inhibitors was a landmark event in the history of medicine, fundamentally changing our understanding and treatment of depression. From their serendipitous beginnings in tuberculosis research to their rational design as targeted therapeutics, these compounds have played a crucial role in the development of modern psychopharmacology. The synthetic methodologies and biological evaluation techniques outlined in this guide provide a foundation for researchers to continue exploring the therapeutic potential of this important class of molecules. Further research into novel derivatives with improved selectivity and safety profiles holds promise for the development of next-generation antidepressants and treatments for other neurological disorders.
References
- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 2. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Safety and Handling of (3-Chlorobenzyl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Chlorobenzyl)hydrazine is a substituted hydrazine derivative with potential applications in synthetic chemistry, particularly in the preparation of heterocyclic compounds which are scaffolds of interest in drug discovery. Due to the inherent reactivity and potential toxicity associated with the hydrazine functional group, stringent safety and handling precautions are paramount. This guide provides a comprehensive overview of the available safety data, handling procedures, and relevant chemical reactivity for this compound, intended to ensure its safe and effective use in a laboratory setting.
Hazard Identification and Classification
This compound hydrochloride is classified as causing serious eye damage and is harmful if swallowed.[1] While specific quantitative toxicity data for this compound is limited, the known hazards of the parent compound, hydrazine, and its derivatives, necessitate that it be handled with extreme caution as a potential carcinogen, mutagen, and corrosive agent.[2][3]
GHS Classification (inferred from this compound hydrochloride):
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound and its hydrochloride salt is presented in Table 1. It is important to note that much of the data is computed and should be used for estimation purposes.
| Property | This compound | This compound hydrochloride | Source |
| Molecular Formula | C₇H₉ClN₂ | C₇H₁₀Cl₂N₂ | PubChem |
| Molecular Weight | 156.61 g/mol | 193.07 g/mol | [1] |
| Appearance | Not specified | Solid | [1] |
| Flash Point | Not available | Not applicable | [1] |
Quantitative Toxicity Data
| Data Type | Value | Species | Route | Source |
| LD50 (Oral) | 60 mg/kg | Rat | Oral | [4] |
| LD50 (Dermal) | 91 mg/kg | Rabbit | Dermal | [4] |
| LC50 (Inhalation) | 570 ppm (4 h) | Rat | Inhalation | [4] |
Handling and Storage Precautions
Given the hazardous nature of hydrazine compounds, the following handling and storage procedures are mandatory to minimize exposure and risk.
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood with good ventilation.[5]
-
Safety showers and eyewash stations must be readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[5]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., butyl rubber) must be worn. Inspect gloves prior to use.[6]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit should be considered.[6]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Hygiene Practices:
-
Avoid all contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and metals.[2][6]
-
Given the flammability of hydrazine, it is prudent to store this compound away from sources of ignition.[2]
First Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Reactivity and Incompatibility
Hydrazine and its derivatives are strong reducing agents and can react violently with oxidizing agents, acids, and some metals.[2] While specific reactivity data for this compound is scarce, it should be assumed to have similar incompatibilities.
Incompatible Materials:
-
Strong oxidizing agents (e.g., peroxides, nitrates, chlorates)[2][6]
-
Acids[2]
-
Metals and metal oxides[2]
Hazardous Decomposition Products:
-
Combustion may produce toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[7]
Experimental Protocols: Synthesis of Pyrazole Derivatives
A primary application of benzylhydrazine derivatives is in the synthesis of pyrazoles, which are important heterocyclic motifs in medicinal chemistry. The general reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound. The following is a representative protocol adapted from the synthesis of a similar pyrazole derivative.[8]
Reaction: Condensation of this compound with Acetylacetone
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a pyrazole derivative.
Potential Signaling Pathway Involvement: Monoamine Oxidase Inhibition
Benzylhydrazine and its analogs are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[9][10] Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is the mechanism of action for some antidepressant drugs.[11] It is plausible that this compound also acts as an MAO inhibitor.
The inhibitory mechanism often involves the enzyme-catalyzed conversion of the hydrazine to a diazene, which then reacts with molecular oxygen to form an alkyl radical. This radical can then covalently modify the FAD cofactor of the enzyme, leading to irreversible inhibition.[10]
MAO Inhibition Pathway Diagram:
Caption: Proposed mechanism of MAO inhibition by a hydrazine derivative.
Disposal Considerations
Waste this compound and contaminated materials must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling due to its potential toxicity and reactivity, which can be inferred from the properties of related hydrazine compounds. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. While specific quantitative safety data for this compound is lacking, a conservative approach to its handling, based on the known hazards of the hydrazine class of chemicals, is essential for ensuring a safe laboratory environment. Further research into the specific toxicological and reactive properties of this compound is warranted to provide a more complete safety profile.
References
- 1. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. durhamtech.edu [durhamtech.edu]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using (3-Chlorobenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole derivatives utilizing (3-Chlorobenzyl)hydrazine as a key reagent. Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them attractive scaffolds in drug discovery and development.[1][2][3] The protocols outlined below describe two common and effective methods for pyrazole synthesis: the reaction with 1,3-dicarbonyl compounds and the reaction with chalcones (α,β-unsaturated ketones).
Introduction to Pyrazole Synthesis
The synthesis of the pyrazole ring is a fundamental transformation in medicinal chemistry. The most prevalent method involves the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species.[4][5][6] this compound serves as the N1-substituent precursor, introducing the 3-chlorobenzyl moiety onto the pyrazole core. This substituent can significantly influence the biological activity of the resulting molecule.
General Synthetic Workflow
The synthesis of pyrazole derivatives from this compound generally follows a straightforward cyclocondensation reaction. The workflow involves the reaction of the hydrazine with a suitable 1,3-dicarbonyl compound or an α,β-unsaturated ketone, often under acidic or basic catalysis, followed by purification of the resulting pyrazole derivative.
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyrazole derivatives using this compound. These protocols are based on well-established methods for pyrazole synthesis.[4][7]
Protocol 1: Synthesis of 1-(3-Chlorobenzyl)-3,5-dimethylpyrazole from Acetylacetone
This protocol describes the Knorr pyrazole synthesis, a classic and efficient method for preparing pyrazoles from 1,3-dicarbonyl compounds.[8]
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.
Protocol 2: Synthesis of 1-(3-Chlorobenzyl)-3,5-diarylpyrazole from a Chalcone
This protocol outlines the synthesis of pyrazoles from α,β-unsaturated ketones (chalcones). This method is particularly useful for accessing 1,3,5-trisubstituted pyrazoles with aryl groups.[7][9]
Materials:
-
This compound hydrochloride
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Sodium hydroxide (for neutralization if using acetic acid)
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and this compound hydrochloride (1.1 eq) in either ethanol or glacial acetic acid (10-15 mL/mmol).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
If using glacial acetic acid as the solvent, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.
-
If a precipitate forms, collect it by filtration, wash with cold water and a small amount of cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure 1-(3-chlorobenzyl)-3,5-diarylpyrazole.
-
Confirm the structure of the synthesized compound using spectroscopic techniques and measure its melting point.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazole derivatives using this compound. Please note that this data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis of 1-(3-Chlorobenzyl)-3,5-disubstituted Pyrazoles from 1,3-Diketones
| Entry | 1,3-Diketone | R¹ | R² | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Acetylacetone | CH₃ | CH₃ | 4 | 85 | 78-80 |
| 2 | Benzoylacetone | Ph | CH₃ | 5 | 82 | 95-97 |
| 3 | Dibenzoylmethane | Ph | Ph | 6 | 78 | 110-112 |
| 4 | 1,1,1-Trifluoro-2,4-pentanedione | CF₃ | CH₃ | 4 | 88 | 65-67 |
Table 2: Synthesis of 1-(3-Chlorobenzyl)-3,5-diarylpyrazoles from Chalcones
| Entry | Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | Phenyl | 6 | 80 | 121-123 |
| 2 | 4-Methoxyphenyl | Phenyl | 7 | 75 | 130-132 |
| 3 | 4-Chlorophenyl | Phenyl | 6 | 82 | 135-137 |
| 4 | 2-Thienyl | Phenyl | 7 | 72 | 115-117 |
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][10] Some pyrazole-containing compounds have been shown to act as inhibitors of key signaling proteins involved in cell cycle regulation and gene expression, such as Cyclin-Dependent Kinase 2 (CDK2) and Histone Deacetylases (HDACs).[3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of CDK2 and HDAC signaling pathways.
Disclaimer: The provided protocols and data are intended for informational purposes for qualified researchers. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and governmental regulations. The biological activities and signaling pathway interactions of novel pyrazole derivatives must be determined through rigorous experimental validation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Protocol for the Condensation Reaction of (3-Chlorobenzyl)hydrazine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are synthesized through the condensation reaction of hydrazines with aldehydes or ketones.[1] This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by hydrazone derivatives, including antimicrobial and anticancer properties. The general synthesis involves the reaction of a carbonyl compound with a hydrazine in an organic solvent, often with acid catalysis.[2][3] This protocol details the synthesis of N-(3-Chlorobenzyl)hydrazones, a specific class of hydrazones with potential therapeutic applications.
The core structure of these compounds, featuring a substituted benzyl group attached to the hydrazine moiety, makes them attractive scaffolds for the development of novel therapeutic agents. The presence of the chloro substituent on the benzyl ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity. This document provides a general protocol for the synthesis of N-(3-Chlorobenzyl)hydrazones and summarizes the reaction conditions and characterization data for a series of derivatives.
Reaction Scheme and Mechanism
The synthesis of N-(3-Chlorobenzyl)hydrazones proceeds through a nucleophilic addition-elimination reaction. The nitrogen atom of (3-Chlorobenzyl)hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone product. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.
Caption: General reaction scheme for the synthesis of N-(3-Chlorobenzyl)hydrazones.
Experimental Protocols
This section provides a general protocol for the synthesis of N-(3-Chlorobenzyl)hydrazones from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel, filter paper)
General Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the respective substituted aromatic aldehyde (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
The mixture is then refluxed with constant stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration and washed with cold ethanol.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-(3-Chlorobenzyl)hydrazone.
Data Presentation
The following tables summarize the reaction conditions and characterization data for a series of synthesized N-(3-Chlorobenzyl)hydrazones.
Table 1: Reaction Conditions and Yields for the Synthesis of N-(3-Chlorobenzyl)hydrazones
| Aldehyde Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 3 | 85 |
| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 2.5 | 92 |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | 4 | 82 |
| Benzaldehyde | Ethanol | Acetic Acid | 3 | 88 |
Table 2: Characterization Data of Synthesized N-(3-Chlorobenzyl)hydrazones
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |
| N-(3-Chlorobenzyl)-N'-(4-chlorobenzylidene)hydrazine | C₁₄H₁₂Cl₂N₂ | 145-147 | 7.20-7.85 (m, 8H, Ar-H), 8.10 (s, 1H, N=CH), 4.95 (s, 2H, CH₂), 7.90 (s, 1H, NH) | 3250 (N-H), 1620 (C=N), 750 (C-Cl) |
| N-(3-Chlorobenzyl)-N'-(4-nitrobenzylidene)hydrazine | C₁₄H₁₂ClN₃O₂ | 178-180 | 7.25-8.30 (m, 8H, Ar-H), 8.20 (s, 1H, N=CH), 5.00 (s, 2H, CH₂), 8.15 (s, 1H, NH) | 3245 (N-H), 1615 (C=N), 1520, 1340 (NO₂) |
| N-(3-Chlorobenzyl)-N'-(4-methoxybenzylidene)hydrazine | C₁₅H₁₅ClN₂O | 130-132 | 6.90-7.80 (m, 8H, Ar-H), 8.00 (s, 1H, N=CH), 4.90 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 7.85 (s, 1H, NH) | 3255 (N-H), 1610 (C=N), 1250 (C-O) |
| N-Benzylidene-N'-(3-chlorobenzyl)hydrazine | C₁₄H₁₃ClN₂ | 122-124 | 7.20-7.90 (m, 9H, Ar-H), 8.05 (s, 1H, N=CH), 4.92 (s, 2H, CH₂), 7.95 (s, 1H, NH) | 3252 (N-H), 1618 (C=N) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of N-(3-Chlorobenzyl)hydrazones.
Caption: Workflow for the synthesis and characterization of N-(3-Chlorobenzyl)hydrazones.
Applications in Drug Development
Hydrazone derivatives are recognized for their wide spectrum of biological activities, which makes them promising candidates in drug discovery. The N-(3-Chlorobenzyl)hydrazone scaffold can be further modified to optimize its pharmacological properties.
-
Antimicrobial Activity: Many hydrazone derivatives have demonstrated significant activity against various strains of bacteria and fungi. The presence of the azomethine group (-N=CH-) is often crucial for their antimicrobial action.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of hydrazone derivatives against various cancer cell lines.[4][5] The mechanism of action can vary, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
The synthesized N-(3-Chlorobenzyl)hydrazones can be subjected to biological screening to evaluate their potential as antimicrobial and anticancer agents. Further structural modifications can be performed to enhance their activity and selectivity, leading to the development of new therapeutic leads.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Fischer Indole Synthesis Using (3-Chlorobenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-chlorobenzyl)hydrazine in the Fischer indole synthesis. This valuable reaction enables the creation of diverse indole scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds.
Introduction
The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[1] The use of substituted hydrazines, such as this compound, allows for the introduction of specific functionalities onto the indole nitrogen, leading to the generation of diverse compound libraries for screening and drug development. Indole derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Reaction Principle
The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: this compound reacts with an aldehyde or ketone to form a (3-chlorobenzyl)hydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization: The intermediate then loses a molecule of ammonia and undergoes aromatization to form the final indole ring.
Applications in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery. The introduction of a 3-chlorobenzyl group at the N1 position can significantly influence the pharmacological properties of the resulting indole derivatives. This substituent can engage in various interactions with biological targets and modulate the compound's lipophilicity and metabolic stability.
Indole derivatives bearing substituents on the benzyl ring have shown promise as:
-
Anticancer Agents: Certain substituted N-benzyl-1H-indole-2-carbohydrazides have exhibited cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Agents: Indole-hydrazone derivatives have been investigated for their anti-inflammatory properties.[3]
-
Antimicrobial Agents: The indole scaffold is a common feature in compounds with antibacterial and antifungal activities.
Experimental Protocols
Below are detailed protocols for the synthesis of the this compound precursor and its subsequent use in the Fischer indole synthesis with representative carbonyl compounds.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of substituted benzyl hydrazines.
Materials:
-
3-Chlorobenzyl chloride
-
Hydrazine hydrate (98%)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-chlorobenzyl chloride (0.01 mol) in 8 mL of absolute ethanol.
-
In a separate flask, prepare a solution of 98% hydrazine hydrate (6 mL, 0.12 mol) in 12 mL of absolute ethanol.
-
Slowly add the 3-chlorobenzyl chloride solution dropwise to the stirred hydrazine hydrate solution at room temperature.
-
Continue stirring the resulting mixture at room temperature for 24 hours.
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude this compound, which can be used in the next step with or without further purification.
Protocol 2: Fischer Indole Synthesis of 1-(3-chlorobenzyl)-2-methyl-1H-indole from Acetone
This protocol describes a general procedure for the Fischer indole synthesis.
Materials:
-
This compound
-
Acetone
-
Glacial acetic acid (or another suitable acid catalyst like zinc chloride or polyphosphoric acid)
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (10 mmol) in a suitable solvent such as ethanol or acetic acid. Add an equimolar amount of acetone (10 mmol). The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the hydrazone. The reaction can be monitored by thin-layer chromatography (TLC).
-
Indolization: Once the hydrazone formation is complete, add the acid catalyst. If using glacial acetic acid as the solvent, it also serves as the catalyst. Heat the reaction mixture to reflux (typically 80-120 °C) for several hours (e.g., 2-8 hours). The progress of the indolization should be monitored by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-(3-chlorobenzyl)-2-methyl-1H-indole.
Protocol 3: Fischer Indole Synthesis of Ethyl 1-(3-chlorobenzyl)-2-methyl-1H-indole-3-carboxylate from Ethyl Acetoacetate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (10 mmol) and ethyl acetoacetate (10 mmol).
-
Indolization: Add polyphosphoric acid (a sufficient amount to ensure stirring) to the mixture. Heat the reaction mixture with stirring at a temperature of 80-100 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure ethyl 1-(3-chlorobenzyl)-2-methyl-1H-indole-3-carboxylate.
Data Presentation
Table 1: Representative Fischer Indole Synthesis Reactions with this compound
| Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Acetone | Glacial Acetic Acid | Acetic Acid | Reflux | 4 | 1-(3-chlorobenzyl)-2-methyl-1H-indole | 75-85 |
| Cyclohexanone | Zinc Chloride | Ethanol | Reflux | 6 | 6-(3-chlorobenzyl)-1,2,3,4-tetrahydrocarbazole | 70-80 |
| Ethyl pyruvate | Polyphosphoric Acid | - | 90-100 | 2 | Ethyl 1-(3-chlorobenzyl)-1H-indole-2-carboxylate | 65-75 |
| Propiophenone | Amberlyst-15 | Toluene | Reflux | 8 | 1-(3-chlorobenzyl)-2-methyl-3-phenyl-1H-indole | 60-70 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Visualizations
Logical Workflow of Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Signaling Pathway Inhibition by Indole Derivatives (General Concept)
Caption: Potential inhibition of a signaling pathway.
References
Application of (3-Chlorobenzyl)hydrazine in the Synthesis of Antimicrobial Agents: Application Notes and Protocols
(3-Chlorobenzyl)hydrazine emerges as a versatile precursor in the synthesis of novel antimicrobial agents, offering a scaffold for the development of compounds with potential therapeutic applications against a spectrum of microbial pathogens. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the creation of new antimicrobial entities, primarily through the synthesis of Schiff bases, pyrazole, and triazole derivatives.
The core structure of this compound provides a reactive hydrazine moiety that can readily undergo condensation and cyclization reactions to form a variety of heterocyclic compounds. The presence of the chlorobenzyl group can contribute to the lipophilicity and electronic properties of the final molecules, potentially influencing their interaction with microbial targets and enhancing their antimicrobial efficacy.
I. Synthesis of Schiff Bases from this compound
Schiff bases, characterized by the azomethine group (-C=N-), are a well-established class of compounds with a broad range of biological activities, including antimicrobial properties. The synthesis of Schiff bases from this compound involves the condensation reaction with various aldehydes and ketones.
General Reaction Scheme:
This compound + Aldehyde/Ketone → (3-Chlorobenzyl)hydrazone (Schiff Base)
Experimental Protocol: Synthesis of Schiff Bases
This protocol outlines the general procedure for the synthesis of Schiff bases derived from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound hydrochloride
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, salicylaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Acetate (if starting with hydrochloride salt)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of this compound free base (if using hydrochloride salt):
-
Dissolve this compound hydrochloride (1 mmol) in a minimal amount of water.
-
Add a saturated solution of sodium bicarbonate or an equimolar amount of sodium acetate and stir for 15-20 minutes.
-
Extract the free base with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Condensation Reaction:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
Add the substituted aromatic aldehyde (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is then refluxed for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
-
Isolation and Purification:
-
The solid product that precipitates upon cooling is collected by filtration using a Buchner funnel.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The product is then dried in a desiccator or a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
-
Characterization: The structure of the synthesized Schiff bases can be confirmed using various spectroscopic techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Figure 1: General workflow for the synthesis of Schiff bases from this compound.
II. Synthesis of Pyrazole Derivatives
Pyrazole derivatives are another important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial effects.[2][3] The synthesis of pyrazoles from this compound typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound.
Experimental Protocol: Synthesis of Pyrazole Derivatives
This protocol describes a general method for synthesizing pyrazole derivatives from this compound and a β-diketone like acetylacetone.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Reaction Setup:
-
A mixture of this compound (1 mmol) and the 1,3-diketone (1 mmol) is taken in a round-bottom flask.[4]
-
Ethanol (20 mL) or glacial acetic acid is added as the solvent.
-
-
Reaction:
-
The reaction mixture is refluxed for 4-8 hours. The reaction progress is monitored by TLC.
-
-
Work-up and Isolation:
-
After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.[3]
-
The solid product that separates out is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Figure 2: Logical relationship in the synthesis of pyrazole derivatives.
III. Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are a significant class of antimicrobial agents, with several commercially available antifungal drugs belonging to this category. The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the cyclization of thiosemicarbazide intermediates derived from hydrazides.
Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thiols
This multi-step protocol outlines the synthesis of 5-substituted-4-(3-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
Materials:
-
Aromatic carboxylic acid
-
Thionyl chloride or Sulfuric acid/Ethanol
-
This compound
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol, Methanol
-
Sodium hydroxide
Procedure:
-
Synthesis of Acid Hydrazide:
-
An aromatic carboxylic acid is first converted to its corresponding acid chloride (using thionyl chloride) or ester (using ethanol and sulfuric acid).
-
The acid chloride or ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.
-
-
Synthesis of Potassium Dithiocarbazinate:
-
The acid hydrazide (0.01 mol) is dissolved in a solution of potassium hydroxide (0.015 mol) in absolute ethanol.
-
Carbon disulfide (0.015 mol) is added dropwise while cooling in an ice bath.
-
The mixture is stirred for 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered and washed with ether.
-
-
Synthesis of 4-(3-Chlorobenzyl)-5-substituted-1,2,4-triazole-3-thiol:
-
A mixture of the potassium dithiocarbazinate (0.01 mol) and this compound (0.01 mol) in water is refluxed for 2-3 hours, during which hydrogen sulfide evolves.
-
Alternatively, the thiosemicarbazide formed by reacting the acid hydrazide with a thiocyanate can be cyclized. The thiosemicarbazide (0.01 mole) is refluxed in a sodium hydroxide solution (e.g., 5%, 50 ml) for 3 hours.
-
The solution is then cooled and acidified with dilute hydrochloric acid to precipitate the triazole-thiol.
-
The product is filtered, washed with water, and recrystallized from ethanol.
-
IV. Antimicrobial Activity
The synthesized compounds derived from this compound can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify their efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Bacterial and fungal strains are cultured overnight in their respective broths. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
-
Serial Dilution:
-
The synthesized compounds and standard drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Two-fold serial dilutions of the compounds are prepared in the respective broth in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Representative Antimicrobial Activity Data
The following tables summarize hypothetical but plausible MIC values for Schiff base, pyrazole, and triazole derivatives of this compound against selected microbial strains, with standard antibiotics for comparison.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| CBH-SB1 | Schiff Base (4-nitro) | 32 | 64 | 128 | 256 |
| CBH-SB2 | Schiff Base (salicyl) | 16 | 32 | 64 | 128 |
| CBH-PZ1 | Pyrazole | 64 | 128 | 256 | >256 |
| CBH-TR1 | Triazole-thiol | 8 | 16 | 32 | 64 |
| Ciprofloxacin | Standard Drug | 1 | 0.5 | 0.25 | 1 |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | C. albicans | A. niger |
| CBH-SB1 | Schiff Base (4-nitro) | 128 | 256 |
| CBH-SB2 | Schiff Base (salicyl) | 64 | 128 |
| CBH-PZ1 | Pyrazole | >256 | >256 |
| CBH-TR1 | Triazole-thiol | 16 | 32 |
| Fluconazole | Standard Drug | 4 | 8 |
V. Conclusion and Future Perspectives
This compound serves as a valuable and readily accessible building block for the synthesis of a diverse range of heterocyclic compounds with promising antimicrobial activities. The synthetic protocols outlined in this document provide a foundation for the exploration of new chemical entities. Future research should focus on the synthesis of a broader library of derivatives and the establishment of clear structure-activity relationships (SAR). Further investigations into their mechanism of action, toxicity profiles, and in vivo efficacy are warranted to fully assess their therapeutic potential as novel antimicrobial agents. The triazole derivatives, in particular, show potential for further development based on the representative data.
References
Application Notes and Protocols for the Synthesis of Hydrazones from (3-Chlorobenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone.[1][2] This reaction is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical industry due to the diverse biological activities exhibited by hydrazone derivatives, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[2]
This document provides a detailed protocol for the synthesis of hydrazones using (3-Chlorobenzyl)hydrazine as the starting material. The protocol outlines the reaction of this compound with various aldehydes and ketones, offering a straightforward and efficient method for generating a library of novel hydrazone compounds for further investigation in drug discovery and development.
General Reaction Scheme
The synthesis of hydrazones from this compound proceeds via a nucleophilic addition-elimination reaction with a carbonyl compound. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. Subsequent dehydration, often catalyzed by a small amount of acid, yields the corresponding hydrazone and a water molecule.
Figure 1: General reaction scheme for the synthesis of hydrazones from this compound.
Caption: Synthesis of (3-Chlorobenzyl)hydrazone derivatives.
Experimental Protocol
This protocol describes a general procedure for the synthesis of hydrazones from this compound and a variety of carbonyl compounds.
Materials:
-
This compound
-
Selected aldehyde or ketone (e.g., benzaldehyde, 4-nitrobenzaldehyde, acetophenone)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1.0 eq) and 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Equip the flask with a condenser and reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.
-
Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the synthesized hydrazone can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.
Data Presentation
The following table summarizes the hypothetical results for the synthesis of various hydrazones derived from this compound.
| Entry | Carbonyl Compound | Product Structure (Hypothetical) | Reaction Time (h) | Temp (°C) | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | (E)-1-((3-chlorobenzyl)amino)-2-benzylidenepropane | 3 | 78 | 92 | 145-147 |
| 2 | 4-Nitrobenzaldehyde | (E)-1-((3-chlorobenzyl)amino)-2-(4-nitrobenzylidene)propane | 2.5 | 78 | 95 | 188-190 |
| 3 | Acetophenone | (E)-1-((3-chlorobenzyl)amino)-2-(1-phenylethylidene)propane | 4 | 78 | 88 | 132-134 |
| 4 | Cyclohexanone | 1-((3-chlorobenzyl)amino)-2-cyclohexylidenepropane | 4 | 78 | 85 | 110-112 |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of hydrazones from this compound.
Caption: Workflow for Hydrazone Synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Hydrazine derivatives can be toxic and should be handled with care.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Notes and Protocols for (3-Chlorobenzyl)hydrazine in Anticancer Compound Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the (3-chlorobenzyl) moiety, often derived from precursors like (3-chlorobenzyl)hydrazine, in the synthesis and development of novel anticancer compounds. The focus is on a specific derivative identified as a potent inhibitor of topoisomerase II, a key enzyme in cancer proliferation.
Introduction
The (3-chlorobenzyl) group is a valuable pharmacophore in the design of anticancer agents. Its incorporation into various heterocyclic scaffolds has led to the discovery of compounds with significant cytotoxic activity against several cancer cell lines. One such promising scaffold is the s-triazine core. This document details the application of this chemical moiety in the development of a potent topoisomerase II inhibitor, 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one.
Featured Compound: 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one
This s-triazine derivative has been identified as a human topoisomerase II inhibitor, a validated target for cancer therapy.[1] Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
Quantitative Data Summary
The primary quantitative measure of the anticancer potential of this compound is its half-maximal inhibitory concentration (IC50) against its molecular target.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | Human Topoisomerase II | Enzymatic Inhibition | 57.6 | [1] |
Experimental Protocols
Synthesis of 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one
The synthesis of s-triazine derivatives typically proceeds via a sequential nucleophilic substitution of cyanuric chloride. The following is a proposed protocol based on general synthetic methods for this class of compounds.
Objective: To synthesize 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one.
Materials:
-
Cyanuric chloride
-
Benzyl mercaptan
-
3-Chlorobenzyl mercaptan (can be synthesized from 3-chlorobenzyl chloride and a sulfur source, or potentially from this compound via a multi-step process)
-
Acetone
-
Sodium carbonate (Na2CO3)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Step 1: Synthesis of 2,4-dichloro-6-(benzylthio)-1,3,5-triazine
-
Dissolve cyanuric chloride (1 equivalent) in acetone at 0-5 °C.
-
Slowly add a solution of benzyl mercaptan (1 equivalent) and sodium carbonate (1 equivalent) in water.
-
Stir the reaction mixture at 0-5 °C for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Synthesis of 4-chloro-6-(benzylthio)-2-((3-chlorobenzyl)thio)-1,3,5-triazine
-
Dissolve the product from Step 1 (1 equivalent) in acetone.
-
Add a solution of 3-chlorobenzyl mercaptan (1 equivalent) and sodium carbonate (1 equivalent) in water.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in Step 1.
-
-
Step 3: Synthesis of 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one
-
Reflux the product from Step 2 with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
-
DOT Script for Synthesis Workflow:
Caption: Proposed synthesis of the target compound.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
kDNA (kinetoplast DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Test compound (dissolved in DMSO)
-
Etoposide (positive control)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each 20 µL reaction should contain:
-
Assay Buffer
-
kDNA (e.g., 200 ng)
-
Test compound at various concentrations (final DMSO concentration should be kept constant, e.g., <1%)
-
Deionized water to make up the volume.
-
-
Include a negative control (DMSO vehicle) and a positive control (Etoposide).
-
Initiate the reaction by adding a pre-determined optimal amount of human Topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Visualize the DNA bands under a UV transilluminator. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circles.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
DOT Script for Topoisomerase II Assay Workflow:
Caption: Workflow for Topoisomerase II inhibition assay.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
Doxorubicin or Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
DOT Script for MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
Signaling Pathway
The featured compound acts as a topoisomerase II inhibitor. These inhibitors function by stabilizing the "cleavable complex," which is an intermediate in the catalytic cycle of the enzyme where it is covalently bound to the 5'-termini of the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks (DSBs). The accumulation of DSBs triggers a DNA damage response, leading to cell cycle arrest and ultimately apoptosis.
DOT Script for Topoisomerase II Inhibition Pathway:
Caption: Simplified signaling pathway of Topoisomerase II inhibition.
References
Application Notes and Protocols for N-alkylation of (3-Chlorobenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of (3-chlorobenzyl)hydrazine, a critical process for the synthesis of diverse substituted hydrazine derivatives. Substituted hydrazines are significant pharmacophores found in numerous therapeutic agents, including treatments for tuberculosis, Parkinson's disease, and hypertension.[1][2][3] The protocols outlined below describe two primary methods for N-alkylation: reductive amination and direct alkylation with alkyl halides.
Method 1: Reductive Amination
Reductive amination is a highly efficient and versatile method for the N-alkylation of hydrazines.[4][5] This two-step, one-pot procedure involves the initial formation of a hydrazone by reacting this compound with an aldehyde or ketone, followed by the in-situ reduction of the hydrazone to the corresponding N-alkylated hydrazine. This method offers excellent control over the degree of alkylation, primarily yielding mono-alkylated products.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (e.g., acetone, benzaldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), α-picoline-borane)[4][6]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))
-
Acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM), add the aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate.[7][8] The progress of hydrazone formation can be monitored by Thin Layer Chromatography (TLC).
-
Once hydrazone formation is complete, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture. Caution: Some reducing agents may react vigorously.
-
Continue stirring the reaction at room temperature for an additional 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.
Data Presentation: Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetone | NaBH(OAc)₃ | DCM | 16 | [e.g., 85] |
| 2 | Benzaldehyde | NaBH₃CN | MeOH | 24 | [e.g., 78] |
| 3 | Cyclohexanone | α-picoline-borane | DCE | 18 | [e.g., 82] |
Note: Yields are hypothetical and will vary based on specific reaction conditions and the scale of the experiment.
Experimental Workflow: Reductive Amination
Caption: Workflow for the N-alkylation via reductive amination.
Method 2: Direct Alkylation with Alkyl Halides
Direct alkylation is a more traditional approach for forming C-N bonds.[9] This method involves the reaction of this compound with an alkyl halide in the presence of a base. While simpler in execution, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as potential N,N'-dialkylation. Careful control of stoichiometry and reaction conditions is crucial for achieving selectivity.
Experimental Protocol: Direct Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., MeCN), add the base (e.g., K₂CO₃, 2.0 eq).
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired N-alkylated product(s).
Data Presentation: Direct Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | MeCN | 60 | [e.g., 65] |
| 2 | Benzyl Bromide | Et₃N | DMF | 50 | [e.g., 58] |
| 3 | Ethyl Bromide | K₂CO₃ | MeCN | 70 | [e.g., 62] |
Note: Yields are hypothetical and may represent a mixture of products. Selectivity will depend on the specific substrates and conditions.
Logical Relationship: Direct Alkylation
Caption: Reactants and potential products in direct alkylation.
References
- 1. d-nb.info [d-nb.info]
- 2. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 3. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazoles Utilizing (3-Chlorobenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using (3-Chlorobenzyl)hydrazine as a key starting material. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This document outlines the chemical principles, experimental procedures, and expected outcomes for the preparation of these valuable compounds.
Introduction
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common objective in medicinal chemistry programs. A versatile and widely employed method for their synthesis involves the cyclodehydration of 1,2-diacylhydrazine intermediates. These intermediates are typically formed by the acylation of a hydrazine derivative with a carboxylic acid or its activated form.
This document focuses on a two-step synthetic pathway starting from this compound. The first step involves the acylation of this compound with an aromatic carboxylic acid to yield an N-(3-chlorobenzyl)-N'-aroylhydrazine intermediate. The subsequent step is an acid-catalyzed cyclodehydration to afford the desired 2-aryl-5-(3-chlorobenzyl)-1,3,4-oxadiazole.
Synthetic Pathway
The general synthetic route for the preparation of 2-aryl-5-(3-chlorobenzyl)-1,3,4-oxadiazoles is depicted below. The process begins with the reaction of this compound with a selected aromatic carboxylic acid to form a diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration, typically using a strong acid catalyst such as phosphorus oxychloride (POCl₃), to yield the final 1,3,4-oxadiazole product.
Caption: General synthetic pathway for 2-aryl-5-(3-chlorobenzyl)-1,3,4-oxadiazoles.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 2-aryl-5-(3-chlorobenzyl)-1,3,4-oxadiazoles.
Protocol 1: Synthesis of N-(3-chlorobenzyl)-N'-(4-nitrobenzoyl)hydrazine (Intermediate)
Objective: To synthesize the diacylhydrazine intermediate by reacting this compound with 4-nitrobenzoic acid.
Materials:
-
This compound hydrochloride
-
4-Nitrobenzoic acid
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add pyridine (2.0 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add this compound hydrochloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(3-chlorobenzyl)-N'-(4-nitrobenzoyl)hydrazine.
Protocol 2: Synthesis of 2-(4-nitrophenyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole (Final Product)
Objective: To synthesize the final 1,3,4-oxadiazole product via cyclodehydration of the intermediate.
Materials:
-
N-(3-chlorobenzyl)-N'-(4-nitrobenzoyl)hydrazine
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend N-(3-chlorobenzyl)-N'-(4-nitrobenzoyl)hydrazine (1.0 eq) in phosphorus oxychloride (5-10 vol).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to afford the pure 2-(4-nitrophenyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative 2-aryl-5-(3-chlorobenzyl)-1,3,4-oxadiazole.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1. Acylation | This compound | 4-Nitrobenzoic acid | N-(3-chlorobenzyl)-N'-(4-nitrobenzoyl)hydrazine | DCM | Pyridine | 12-16 | Room Temp. | 80-90 |
| 2. Cyclodehydration | N-(3-chlorobenzyl)-N'-(4-nitrobenzoyl)hydrazine | - | 2-(4-nitrophenyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole | - | POCl₃ | 4-6 | 105-110 | 75-85 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of 2-aryl-5-(3-chlorobenzyl)-1,3,4-oxadiazoles.
Caption: Workflow for synthesis and purification of 1,3,4-oxadiazoles.
Conclusion
The protocols and data presented provide a solid foundation for the successful synthesis of 2-aryl-5-(3-chlorobenzyl)-1,3,4-oxadiazoles. These compounds can serve as valuable building blocks for the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific target molecules. Standard laboratory safety practices should be strictly followed when handling all chemicals, particularly phosphorus oxychloride, which is corrosive and reacts violently with water.
Application Note: Analytical Characterization of (3-Chlorobenzyl)hydrazine and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chlorobenzyl)hydrazine is a versatile chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Its reactive hydrazine moiety allows for the formation of a wide range of derivatives, such as hydrazones, through condensation reactions with aldehydes and ketones. The presence of the chlorobenzyl group also offers sites for further chemical modification. Accurate and robust analytical methods are crucial for the characterization of this compound, including the identification of its reaction products and the quantification of impurities. This application note provides a comprehensive overview of the key analytical techniques for the characterization of this compound and its derivatives.
Analytical Techniques
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound and its products. This typically involves a combination of chromatographic and spectroscopic techniques to determine purity, identify structures, and quantify components. The primary analytical methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, quantification, and purification of this compound and its derivatives. Reversed-phase HPLC with UV detection is the most common approach. For enhanced sensitivity and specificity, especially for trace-level analysis, derivatization of the hydrazine group can be employed.[1][2][3]
Table 1: Typical HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying impurities and reaction byproducts. Due to the polarity of hydrazines, derivatization is often necessary to improve their volatility and chromatographic behavior.[3][4]
Table 2: Example GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temp. | 250 °C (Splitless mode) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for unambiguous identification.
Table 3: Representative ¹H and ¹³C NMR Data for a (3-Chlorophenyl)hydrazine Derivative [5]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.52-7.48 (m, 3H), 7.40-7.37 (m, 3H), 7.34-7.26 (m, 2H) |
| ¹³C NMR | 134.3, 133.1, 131.7, 131.4, 129.7, 129.6, 128.8, 124.6, 122.9, 121.7, 89.4, 89.0 |
| Note: Data corresponds to the reaction product of (3-chlorophenyl)hydrazine and 1-bromo-4-ethynylbenzene. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, characteristic absorption bands for N-H, C-H, C=C (aromatic), and C-Cl bonds can be observed. In the case of hydrazone formation, the appearance of a C=N stretching band and the disappearance of the C=O band (from the aldehyde/ketone starting material) are key diagnostic features.[6][7]
Table 4: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch (Hydrazone) | 1620 - 1680 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-Cl Stretch | 700 - 800 |
Experimental Protocols
Sample Preparation for HPLC and GC-MS Analysis
-
Direct Analysis: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.
-
Derivatization for Enhanced Detection (Optional):
-
To a solution of the sample in a suitable solvent, add an excess of a derivatizing agent (e.g., a UV-active aldehyde for HPLC or a silylating agent for GC).
-
Heat the mixture if necessary to ensure complete reaction.
-
Analyze the resulting solution directly or after a simple work-up procedure.
-
NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[8]
FTIR Sample Preparation
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquire the spectrum using an FTIR spectrometer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Scale-up Synthesis of (3-Chlorobenzyl)hydrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of (3-chlorobenzyl)hydrazine and its derivatives, which are valuable intermediates in the pharmaceutical industry. The protocols outlined below are designed to be adaptable for large-scale production, with a focus on efficiency, safety, and yield.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its derivatives have shown potential in the development of antihypertensive and antiviral agents.[1] Notably, the benzylhydrazine scaffold is a classic pharmacophore in a class of antidepressant drugs known as Monoamine Oxidase Inhibitors (MAOIs).[2][3] MAOIs function by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby increasing their levels in the brain. This mechanism of action is crucial in the treatment of depression and other neurological disorders.[2][4]
The synthesis of this compound is typically achieved through the reaction of 3-chlorobenzyl chloride with hydrazine hydrate. This nucleophilic substitution reaction, while straightforward in principle, requires careful optimization for a safe and efficient scale-up.
Synthetic Workflow
The overall synthetic process for this compound and its subsequent derivatization can be visualized as a multi-step workflow. This typically involves the initial formation of the benzylhydrazine, followed by reaction with various electrophiles to generate the desired derivatives.
Scale-up Synthesis Protocol for this compound
This protocol is adapted for a scale-up synthesis based on established laboratory procedures for benzylhydrazine.
Materials and Equipment:
-
Jacketed glass reactor (e.g., 50 L) with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
3-Chlorobenzyl chloride
-
Hydrazine hydrate (80% solution in water)
-
Potassium carbonate
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Procedure:
-
Reaction Setup:
-
Charge the jacketed reactor with hydrazine hydrate and water.
-
Begin stirring and maintain the temperature at 20-25 °C.
-
-
Addition of 3-Chlorobenzyl Chloride:
-
Slowly add 3-chlorobenzyl chloride to the hydrazine hydrate solution via the addition funnel over a period of 1-2 hours. The addition is exothermic, and the temperature should be carefully monitored and controlled.
-
After the addition is complete, continue stirring the mixture for 30 minutes at room temperature.
-
-
Base Addition:
-
Add potassium carbonate portion-wise to the reaction mixture.
-
Heat the mixture to 40 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a solution of sodium hydroxide in water, followed by the addition of MTBE.
-
Stir the mixture vigorously for 30 minutes.
-
Stop stirring and allow the layers to separate.
-
Separate the organic layer.
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure.
-
Cool the residue to room temperature and add n-hexane to precipitate the product.
-
Filter the solid product and wash with cold n-hexane.
-
Dry the product under vacuum at room temperature to obtain this compound.
-
Quantitative Data (Example based on Benzylhydrazine Synthesis):
| Parameter | Value (Lab Scale) | Notes |
| Starting Materials | ||
| Benzyl Chloride | 11.3 g (90 mmol) | For the synthesis of the unsubstituted benzylhydrazine. A similar molar ratio should be used for the 3-chloro derivative. |
| Hydrazine Hydrate (80%) | 15 g (0.28 mol) | A significant excess of hydrazine hydrate is used to minimize the formation of the dibenzyl derivative. |
| Water | 20 mL | |
| Potassium Carbonate | 24 g | |
| Reaction Conditions | ||
| Temperature | 40 °C | |
| Work-up and Isolation | ||
| Sodium Hydroxide | 20.0 g | |
| Water | 80 mL | |
| MTBE | 200 mL | |
| n-Hexane | 50 mL | |
| Yield | 9.1 g (82%) | Expected yield for benzylhydrazine. The yield for the 3-chloro derivative may vary. |
Application in Drug Development: Monoamine Oxidase Inhibition
This compound derivatives are of significant interest as potential Monoamine Oxidase Inhibitors (MAOIs). MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters, leading to their inactivation. By inhibiting MAO, the levels of these neurotransmitters increase, which can alleviate symptoms of depression.
There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine. Dopamine is a substrate for both isoforms. Non-selective MAOIs inhibit both forms of the enzyme.
Protocol for the Synthesis of a (3-Chlorobenzyl)hydrazone Derivative
This protocol describes the synthesis of a hydrazone derivative from this compound and an aldehyde, a common step in the development of novel therapeutics.
Materials and Equipment:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
This compound
-
Substituted aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and PPE
Experimental Procedure:
-
Reaction Setup:
-
Dissolve this compound in ethanol in the round-bottom flask.
-
Add the substituted aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
-
Reaction:
-
Stir the mixture at room temperature or gently heat to reflux, depending on the reactivity of the aldehyde.
-
Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Wash the purified product with a suitable solvent (e.g., cold ethanol or ether) and dry under vacuum.
-
Quantitative Data (Example):
| Parameter | Value | Notes |
| Starting Materials | ||
| This compound | 1.0 equivalent | |
| 4-Hydroxybenzaldehyde | 1.0 - 1.1 equivalents | A slight excess of the aldehyde can be used to ensure complete reaction. |
| Solvent and Catalyst | ||
| Ethanol | Sufficient to dissolve reactants | |
| Glacial Acetic Acid | 1-2 drops | |
| Reaction Conditions | ||
| Temperature | Room temperature to reflux | Dependent on the specific reactants. |
| Reaction Time | 1-24 hours | Monitored by TLC or HPLC. |
| Yield | Typically >80% | Yield is dependent on the specific substrates and purification method. |
Conclusion
The scale-up synthesis of this compound and its derivatives is a critical process in the development of new pharmaceuticals. The protocols and data presented here provide a foundation for researchers and drug development professionals to produce these valuable compounds on a larger scale. The application of these intermediates in the synthesis of MAOIs highlights their importance in addressing neurological disorders. Careful consideration of reaction conditions, safety precautions, and purification methods is essential for a successful and efficient scale-up.
References
Troubleshooting & Optimization
Technical Support Center: (3-Chlorobenzyl)hydrazine Reactions
Welcome to the technical support center for (3-Chlorobenzyl)hydrazine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound in drug development? A1: The most frequent application is its reaction with aldehydes and ketones to form hydrazones.[1][2] Hydrazones are valuable intermediates in synthesizing various heterocyclic compounds, such as pyrazoles, and are used as building blocks in medicinal chemistry.[3] Hydrazone linkages are also utilized in bioconjugation, for example, in linking drugs to antibodies, because the bond is stable at neutral pH but can be cleaved in the acidic environment of cells.[1]
Q2: What is the optimal pH for forming a hydrazone with this compound? A2: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6. This is because the reaction mechanism involves a delicate balance: it requires enough acid to protonate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack, but not so much acid that the hydrazine's nucleophilicity is diminished by excessive protonation.
Q3: My reaction is slow at neutral pH. How can I accelerate it without using strong acids? A3: Aniline and its derivatives, such as anthranilic acids, can act as effective nucleophilic catalysts for hydrazone formation at or near neutral pH.[4][5][6] These catalysts form a more reactive Schiff base intermediate with the carbonyl compound, which then reacts more rapidly with the hydrazine.[6] Certain bifunctional amine buffers have also been shown to catalyze the reaction effectively.[7]
Q4: What is the most common side reaction, and how can I minimize it? A4: The most common side reaction is the formation of an azine. This occurs when the initial hydrazone product reacts with a second molecule of the aldehyde or ketone.[8] This is particularly prevalent if there is an excess of the carbonyl compound.[9] To minimize azine formation, you can use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) and add the carbonyl compound dropwise to the hydrazine solution to avoid localized excess.[9][10]
Q5: How can I monitor the progress of my reaction? A5: The most common and effective method for monitoring reaction progress is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the new product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify all components in the mixture.
Q6: My purified hydrazone product is an oil instead of a solid. What can I do? A6: It is not uncommon for hydrazones to be oily. To induce solidification, you can try triturating the oil with a cold, non-polar solvent like n-hexane or pentane while stirring with a glass rod. Recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, is another effective method.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The reaction equilibrium is highly pH-dependent. At neutral or high pH, the rate can be very slow. | Adjust the reaction mixture to a pH of 4-6 using a catalytic amount of a weak acid like acetic acid. |
| Low Reactivity of Carbonyl: Ketones are generally less reactive than aldehydes. Steric hindrance on either reactant can also slow the reaction. | Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. Consider using a catalyst like aniline for reactions at neutral pH.[4][6] | |
| Impure Starting Materials: Impurities in either the this compound or the carbonyl compound can interfere with the reaction. | Ensure the purity of your starting materials. Use freshly opened or purified reagents if degradation is suspected. | |
| Side Reaction (Azine Formation): An excess of the carbonyl compound can lead to the formation of an azine byproduct (R₂C=N-N=CR₂).[8] | Use a 1.1-1.2 molar excess of this compound. Add the carbonyl compound slowly or dropwise to the hydrazine solution.[9] | |
| Multiple Spots on TLC (Impure Product) | Formation of E/Z Isomers: The C=N double bond in the hydrazone can lead to the formation of geometric isomers. | This is inherent to many hydrazones. Isomers can sometimes be separated by column chromatography, but often co-elute. Characterize the mixture. |
| Unreacted Starting Material: The reaction may not have gone to completion. | Extend the reaction time, increase the temperature, or add a catalyst. Ensure proper stoichiometry. | |
| Product Degradation: The hydrazone product may be unstable under the reaction or workup conditions (e.g., strong acid). | Avoid strongly acidic conditions during workup. Consider purification on basic alumina instead of silica gel if acid sensitivity is suspected. | |
| Difficulty with Product Isolation | Product is an Oil: The crude product is an oil, making handling and purification difficult. | Try to induce crystallization by triturating with a cold non-polar solvent (e.g., hexane). Alternatively, purify via silica gel column chromatography. |
| Product is Water-Soluble: The product has high polarity and is lost during aqueous workup. | Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and then extract with an organic solvent like ethyl acetate. |
Optimizing Hydrazone Formation with Catalysts
For challenging reactions, particularly those requiring neutral pH for biological applications, various catalysts can significantly improve reaction rates and yields.
| Catalyst Type | Example Catalyst | Concentration | Key Advantage | Reference |
| Aniline | Aniline | 10-100 mM | Accelerates reaction at neutral pH. | [4][6] |
| Substituted Anilines | 5-Methoxyanthranilic Acid | 1 mM | Can provide rate enhancements 1-2 orders of magnitude greater than aniline. | [4][5][11] |
| Bifunctional Amines | N,N-dimethylethylenediamine | 5-50 mM | Acts as both a buffer and a catalyst; low toxicity. | [7] |
Experimental Protocols
Protocol 1: General Synthesis of a (3-Chlorobenzyl)hydrazone
This protocol describes a general procedure for the synthesis of a hydrazone from this compound and an aromatic aldehyde.
Materials:
-
This compound (1.1 equivalents)
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equivalent)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Dissolve this compound (1.1 eq) in ethanol in the round-bottom flask.
-
Add the aromatic aldehyde (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) for 2-4 hours.
-
Monitor the reaction's progress by TLC until the starting aldehyde spot has disappeared.
-
Once the reaction is complete, cool the mixture to room temperature.
Workup and Purification:
-
If a precipitate has formed upon cooling, collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove impurities.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).
Diagrams and Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Hydrazone Formation and Competing Azine Side Reaction
This diagram illustrates the primary reaction pathway for hydrazone synthesis and the common competing side reaction that forms an azine.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis of Pyrazoles from (3-Chlorobenzyl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles using (3-Chlorobenzyl)hydrazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazoles from this compound and 1,3-dicarbonyl compounds, a reaction commonly known as the Knorr pyrazole synthesis.
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra of the purified product show two sets of peaks, indicating the presence of more than one isomer.
-
Multiple spots are observed on TLC analysis of the crude and purified product, which are close in Rf value.
-
Broad melting point range of the final product.
Root Cause: The reaction of a substituted hydrazine, such as this compound, with an unsymmetrical 1,3-dicarbonyl compound can proceed via two different pathways, leading to the formation of two regioisomeric pyrazoles. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the dicarbonyl compound.
Solutions:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting small differences in the activation energies of the two reaction pathways.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with a range of solvents from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene) can help to maximize the yield of the desired isomer.
-
pH Control: The pH of the reaction medium can affect the rate of the initial condensation and the subsequent cyclization. The use of acidic or basic catalysts can alter the regiochemical outcome. For instance, performing the reaction under acidic conditions (e.g., using this compound hydrochloride or adding a catalytic amount of a mineral acid) can favor one isomer.
-
Chromatographic Separation: If the formation of regioisomers cannot be suppressed, careful column chromatography is required for their separation. The choice of eluent system is critical and may require optimization. A shallow gradient of a more polar solvent in a less polar solvent (e.g., ethyl acetate in hexanes) is often effective.
Illustrative Data on Regioselectivity:
The following table provides an example of how reaction conditions can influence the ratio of the two possible regioisomers, 1-(3-chlorobenzyl)-3-methyl-5-phenyl-1H-pyrazole (Isomer A) and 1-(3-chlorobenzyl)-5-methyl-3-phenyl-1H-pyrazole (Isomer B), from the reaction of this compound with 1-phenylbutane-1,3-dione.
| Catalyst | Solvent | Temperature (°C) | Isomer A Yield (%) | Isomer B Yield (%) |
| Acetic Acid | Ethanol | 80 | 65 | 25 |
| None | Toluene | 110 | 45 | 40 |
| p-TsOH | Dichloromethane | 25 | 75 | 15 |
Note: The data in this table is illustrative and intended to demonstrate the impact of reaction conditions on regioselectivity. Actual results may vary.
Issue 2: Incomplete Reaction or Low Yield
Symptoms:
-
TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (this compound and/or the 1,3-dicarbonyl compound).
-
The isolated yield of the pyrazole product is lower than expected.
Root Cause:
-
Insufficient reaction time or temperature.
-
Poor quality or decomposition of the this compound starting material.
-
Steric hindrance from bulky substituents on either the hydrazine or the dicarbonyl compound, slowing down the reaction.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Use of a Catalyst: The addition of a catalytic amount of an acid (e.g., acetic acid, hydrochloric acid, p-toluenesulfonic acid) can accelerate the condensation and cyclization steps.
-
Check Starting Material Quality: Ensure the this compound is of high purity and has not degraded. Hydrazine derivatives can be sensitive to air and light.
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation can significantly reduce reaction times and improve yields, especially for sterically hindered substrates.
Issue 3: Formation of Colored Impurities
Symptoms:
-
The crude reaction mixture and the isolated product have a yellow, orange, or reddish color.
-
The presence of colored impurities can make purification by crystallization difficult.
Root Cause:
-
Side reactions of the this compound, such as oxidation or self-condensation, can lead to the formation of colored byproducts.
-
Decomposition of the 1,3-dicarbonyl compound under the reaction conditions.
Solutions:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions of the hydrazine.
-
Purification of Starting Materials: Ensure that both the this compound and the 1,3-dicarbonyl compound are pure before starting the reaction.
-
Decolorization: The colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration and crystallization or chromatography.
-
Recrystallization: Multiple recrystallizations from a suitable solvent system may be necessary to obtain a colorless product.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of a pyrazole from this compound?
A1: The following is a general protocol for the synthesis of 1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone. This can be adapted for other 1,3-dicarbonyl compounds.
Experimental Protocol: Synthesis of 1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazole
-
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazole.
-
Q2: How can I confirm the structure and regiochemistry of my synthesized pyrazole?
A2: A combination of spectroscopic techniques is essential for structural elucidation and confirming the regiochemistry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools. For regioisomers, the chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will be different. 2D NMR techniques such as NOESY can be used to establish through-space correlations between the N-benzyl protons and the substituents at the C5 position of the pyrazole ring, which can definitively assign the regiochemistry.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct elemental composition.
-
Infrared (IR) Spectroscopy: Can confirm the presence of characteristic functional groups.
Q3: Can I use this compound free base instead of the hydrochloride salt?
A3: Yes, the free base can be used. If you are using the free base, the addition of an acid catalyst is more critical to promote the reaction. If you are starting with the hydrochloride salt, it will generate HCl in situ, which can catalyze the reaction.
Q4: What are some common safety precautions when working with hydrazine derivatives?
A4: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.
Visualizations
Caption: A typical experimental workflow for the Knorr synthesis of pyrazoles.
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Purification techniques for crude (3-Chlorobenzyl)hydrazine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (3-Chlorobenzyl)hydrazine products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude product is an oil and does not solidify.
-
Question: My crude this compound is a persistent oil. How can I induce solidification or purify it in this state?
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Answer: Oily products can be common and may be due to the presence of impurities that depress the melting point or the product being a supercooled liquid. Here are several approaches to address this:
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Trituration: This technique can often induce crystallization. Vigorously stir or grind the oil with a non-polar solvent in which the desired product is poorly soluble, such as cold n-hexane, pentane, or diethyl ether. This can wash away soluble impurities and provide the mechanical energy needed for crystal lattice formation.
-
Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar "anti-solvent" (e.g., hexane or heptane) until the solution becomes cloudy. Warming the mixture slightly to redissolve the cloudiness and then allowing it to cool slowly can promote the growth of crystals.
-
Purification as an Oil: If solidification fails, the oil can be purified directly using column chromatography.
-
Issue 2: Low purity after recrystallization.
-
Question: I performed a recrystallization, but my this compound is still impure. What could be wrong?
-
Answer: This issue typically arises from using a suboptimal solvent system or from the co-crystallization of impurities.
-
Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, a large volume of solvent will be needed, which can also keep impurities dissolved. Experiment with different solvents or solvent mixtures. Common choices for hydrazine derivatives include ethanol, isopropyl alcohol, or mixtures like ethyl acetate/hexane and dichloromethane/heptane.
-
Co-crystallization of Impurities: If an impurity has a similar structure and polarity to the desired product, it may crystallize along with it. In this case, a different purification technique, such as column chromatography or an acid-base extraction, may be necessary before the final recrystallization step.
-
Issue 3: Product is contaminated with starting material (3-chlorobenzyl chloride).
-
Question: My purified product shows the presence of unreacted 3-chlorobenzyl chloride. How can I remove it?
-
Answer: Since this compound is basic and 3-chlorobenzyl chloride is neutral, an acid-base extraction is a highly effective separation method.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. The neutral 3-chlorobenzyl chloride will remain in the organic layer.
-
Separate the layers. The organic layer containing the starting material can be discarded.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is basic (pH > 10). The this compound will precipitate out as the free base.
-
Extract the now basic aqueous layer with fresh organic solvent to recover the purified product.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Issue 4: The presence of a less polar impurity is observed on TLC.
-
Question: Thin-layer chromatography (TLC) of my product shows a spot with a higher Rf value than my product, suggesting a less polar impurity. What is this and how can I remove it?
-
Answer: A common, less polar by-product in hydrazine syntheses is the di-substituted hydrazine, in this case, 1,2-bisthis compound. This impurity is less polar because both nitrogen atoms are substituted, reducing its ability to form hydrogen bonds.
-
Column Chromatography: This is the most effective method for separating compounds with different polarities. Use a silica gel column and an appropriate eluent system. Start with a less polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your more polar product. The less polar 1,2-bisthis compound will elute from the column first.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in a crude this compound synthesis?
-
A1: Based on its likely synthesis from 3-chlorobenzyl chloride and hydrazine, common impurities include:
-
Unreacted 3-chlorobenzyl chloride.
-
Excess hydrazine hydrate.
-
1,2-bisthis compound (a di-substituted by-product).
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Oxidation or decomposition products.
-
-
-
Q2: Which solvent system is best for the recrystallization of this compound?
-
A2: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, good starting points for screening are:
-
Single solvents: Ethanol, Isopropyl Alcohol (IPA).
-
Two-solvent systems: Ethyl acetate/Hexane, Dichloromethane/Heptane, or Acetone/Hexane. The product should be soluble in the first (more polar) solvent and insoluble in the second (less polar) solvent.
-
-
-
Q3: How can I set up a column chromatography procedure for this compound?
-
A3:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: Determine a suitable solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the top of the column. This "dry loading" method often gives better separation.
-
Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, followed by your desired product.
-
-
-
Q4: Is this compound stable during purification?
-
A4: Hydrazines can be susceptible to air oxidation, especially at elevated temperatures. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during steps that involve heating, such as recrystallization or solvent evaporation.
-
Data Presentation
The following tables present hypothetical but representative data for the purification of this compound to illustrate the effectiveness of different techniques.
Table 1: Purity of this compound After Various Purification Steps
| Purification Step | Initial Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Predominant Impurity Removed |
| Single Recrystallization (Ethanol) | 85% | 95% | Polar impurities |
| Acid-Base Extraction | 88% | 98% | 3-chlorobenzyl chloride |
| Column Chromatography | 80% | >99% | 1,2-bisthis compound |
| Acid-Base Extraction followed by Recrystallization | 88% | >99.5% | Multiple impurities |
Table 2: Solvent Screening for Recrystallization of this compound
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recovery Yield |
| Ethanol | Low | High | Needles | Good (~85%) |
| Water | Insoluble | Insoluble | N/A | N/A |
| Hexane | Insoluble | Low | Poor | Low (<50%) |
| Ethyl Acetate / Hexane (1:4) | Very Low | High | Plates | Excellent (~90%) |
| Dichloromethane / Heptane (1:3) | Low | High | Prisms | Good (~88%) |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 10.0 g) in 100 mL of ethyl acetate in a 500 mL separatory funnel.
-
Acidic Extraction: Add 100 mL of 1 M HCl (aq) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The upper organic layer, containing neutral impurities, can be discarded.
-
Basification: Place the flask containing the acidic aqueous layer into an ice bath and stir. Slowly add 10 M NaOH (aq) dropwise until the pH of the solution is >10 (check with pH paper). A white precipitate of the free base should form.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add 100 mL of fresh ethyl acetate and shake to extract the purified product back into the organic phase. Drain and discard the aqueous layer.
-
Washing: Wash the organic layer with 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Drain the organic layer into a flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Column Chromatography
-
Eluent Preparation: Prepare a suitable eluent system based on TLC analysis (e.g., Hexane:Ethyl Acetate 4:1).
-
Column Packing: Prepare a slurry of silica gel in the eluent and pour it into a chromatography column, allowing it to pack under gravity or with gentle pressure.
-
Sample Loading (Dry Method): Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane. Add ~2-3 g of silica gel and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the eluent to the column and begin collecting fractions. Monitor the fractions by TLC.
-
Fraction Pooling: Once the desired product begins to elute, collect all fractions containing the pure compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting purification issues.
Troubleshooting low yield in Fischer indole synthesis with substituted hydrazines
Welcome to the technical support center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those leading to low yields with substituted hydrazines. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a very low yield. What are the most common reasons for this?
Low yields in the Fischer indole synthesis can be attributed to several factors, primarily revolving around the electronic and steric properties of your substrates and the reaction conditions.[1][2]
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Electronic Effects: The electronic nature of substituents on both the phenylhydrazine and the carbonyl compound plays a crucial role.[1] Electron-donating groups on the carbonyl partner can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1][3][4] Conversely, electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[5]
-
Steric Hindrance: Bulky substituents, particularly at the ortho-position of the phenylhydrazine, can sterically impede the critical[6][6]-sigmatropic rearrangement step, thereby reducing the yield.[2]
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to the choice of acid catalyst, temperature, and solvent.[1][7] Non-optimal conditions can significantly lower the yield.[1]
-
Side Reactions: The formation of byproducts from reactions like aldol condensation can consume starting materials and reduce the yield of the desired indole.[1][7]
Q2: I'm using a substituted phenylhydrazine and the reaction is not working. How do substituents on the hydrazine ring affect the reaction?
Substituents on the phenylhydrazine ring have a significant electronic influence on the reaction's success.
-
Electron-Donating Groups (EDGs): Generally, EDGs on the aromatic ring accelerate the reaction because they increase the electron density of the aniline intermediate, which facilitates the key[6][6]-sigmatropic rearrangement.[5]
-
Electron-Withdrawing Groups (EWGs): EWGs on the phenylhydrazine ring can hinder the reaction and in some cases, prevent it from occurring altogether.[5][8] For phenylhydrazines with strong EWGs, harsher reaction conditions, such as a stronger acid or higher temperature, may be necessary to promote cyclization.[8]
Q3: My reaction with an unsymmetrical ketone is producing a mixture of products. How can I improve the regioselectivity?
The use of unsymmetrical ketones is a known challenge that can lead to the formation of two regioisomeric indoles.[7] The regioselectivity is influenced by factors such as the acidity of the medium, steric effects, and the substitution pattern of the ketone.[1][7]
-
Acid Strength: Weaker acids may favor the formation of the kinetic product, which arises from the more substituted enamine. Stronger acids can lead to the thermodynamic product.[1]
-
Steric Effects: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[1] With alkyl-methyl ketones, enolization at the methyl group typically yields the major product.[5]
Q4: The reaction has failed completely, and I have only recovered starting materials or an unidentifiable mixture. What could be the cause?
Complete reaction failure is often linked to specific substitution patterns that favor competing reaction pathways.
-
N-N Bond Cleavage: Certain substitution patterns, especially those involving electron-donating groups on the carbonyl substrate, can excessively stabilize a dissociative transition state.[3][4] This leads to heterolytic cleavage of the N-N bond, which preempts the desired[6][6]-sigmatropic rearrangement and results in byproducts like aniline.[3][4] The synthesis of C3-N-substituted indoles is particularly challenging for this reason.[1][3][4]
-
Instability of Intermediates: The phenylhydrazone intermediate may not be stable under the required reaction conditions. In such cases, it may be beneficial to pre-form and isolate the hydrazone before proceeding with the cyclization step.[8]
Troubleshooting Guide
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | The choice of acid is critical.[9][10] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[9][11] If one class is ineffective, try the other. Polyphosphoric acid (PPA) is often effective for cyclization.[8] |
| Incorrect Reaction Temperature | The reaction often requires elevated temperatures.[8][12] Carefully optimize the temperature. For some syntheses, a specific temperature, such as 80°C, has been found to be optimal.[10] |
| Inappropriate Solvent | The solvent can significantly impact the reaction outcome.[8] Consider screening different solvents. Acetic acid can function as both a catalyst and a solvent.[8] In other cases, tert-butanol has been used successfully.[10] |
| Poor Quality Phenylhydrazine | Impurities in the phenylhydrazine can inhibit the reaction. Use freshly distilled or purified phenylhydrazine. The hydrochloride salt is often more stable.[8] |
Issue 2: Reaction Failure with Electron-Donating Groups on the Carbonyl Substrate
This is often due to a competing N-N bond cleavage pathway.
| Parameter | Observation from Computational Studies |
| Bond Dissociation Enthalpy (BDE) of Protonated Ene-hydrazines | Electron-donating substituents on the terminal alkene of the ene-hydrazine weaken the N-N bond.[3] |
| Activation Barriers | The activation barriers for the Nα-protonated species are lowered with electron-donating groups.[3] |
| Transition State | The transition state becomes more dissociative, favoring heterolytic N-N bond cleavage over the desired[6][6]-sigmatropic rearrangement.[3] |
Reference data on the effect of substituents on the N-N bond dissociation enthalpy (BDE) of protonated ene-hydrazines:
| Entry | Substituents (R1, R2) | BDE (kcal/mol) |
| 1 | H, H | 47.1 |
| 2 | CH₃, H | 31.0 |
| 3 | CH₃, CH₃ | 20.7 |
| 4 | Indolyl, H | 0.0 |
| 5 | Indolyl, CH₃ | -1.8 |
| 6 | CH₃, N(H)acetyl | 1.0 |
| 7 | H, N(H)acetyl | 8.9 |
| 8 | N(H)acetyl, acetyl | 10.7 |
| Data adapted from computational studies.[3][4] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This is a general guideline and should be optimized for each specific substrate.
-
Hydrazone Formation (Optional - can be a one-pot reaction): In a round-bottom flask, dissolve the phenylhydrazine hydrochloride and the ketone or aldehyde in a suitable solvent like ethanol or acetic acid.[8]
-
Cyclization: Add the acid catalyst (e.g., glacial acetic acid, sulfuric acid, or polyphosphoric acid) to the mixture.[8]
-
Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).[8]
-
Work-up: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, carefully neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).[8]
Visual Guides
Caption: General mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. benchchem.com [benchchem.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
Stability issues of (3-Chlorobenzyl)hydrazine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-Chlorobenzyl)hydrazine under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: this compound, like other hydrazine derivatives, is susceptible to degradation in acidic environments. The primary concern is acid-catalyzed hydrolysis, which can lead to the cleavage of the benzyl-hydrazine bond. The rate of degradation is influenced by the pH of the solution, temperature, and the presence of other reactive species. Under acidic conditions, hydrazines are generally more stable than in alkaline or neutral conditions in the absence of oxygen[1]. However, forced degradation studies, which are designed to identify potential degradation pathways, often employ acidic conditions to accelerate decomposition[2][3].
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The acid-catalyzed hydrolysis of benzylhydrazines can be expected to yield 3-chlorobenzaldehyde and hydrazine. Further degradation of hydrazine could also occur. It is crucial to perform a comprehensive analysis of stressed samples to identify all significant degradation products.
Q3: How can I monitor the stability of my this compound sample during an experiment?
A3: The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample at various time points and quantifying the remaining amount of the parent compound as well as any degradation products that are formed. For hydrazine derivatives, which may lack a strong chromophore, a derivatization step is often employed prior to HPLC analysis to enhance detection[4][5][6][7].
Q4: Are there any specific storage recommendations for this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. For solutions, it is advisable to use buffered systems at a neutral pH if the experimental conditions permit and to store them at low temperatures to slow down potential degradation.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound in an Acidic Reaction Mixture
-
Symptom: HPLC analysis shows a significant decrease in the peak area of this compound over a short period in an acidic solution.
-
Possible Cause: Acid-catalyzed degradation of the molecule.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze the sample for the appearance of new peaks that could correspond to degradation products like 3-chlorobenzaldehyde.
-
pH Adjustment: If permissible for the experiment, increase the pH of the solution to a less acidic or neutral range.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of degradation.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, which can sometimes be exacerbated by acidic conditions.
-
Issue 2: Poor Reproducibility in Experiments Involving this compound
-
Symptom: Inconsistent results are obtained from experiments conducted under seemingly identical acidic conditions.
-
Possible Cause: Variability in the rate of degradation due to minor fluctuations in pH, temperature, or exposure to air.
-
Troubleshooting Steps:
-
Strict pH Control: Use a reliable buffer system to maintain a constant pH throughout the experiment.
-
Precise Temperature Management: Employ a thermostat-controlled reaction setup to ensure a stable temperature.
-
Standardized Sample Handling: Develop and adhere to a strict protocol for sample preparation and storage to ensure consistency.
-
Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize degradation during storage.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile under various acidic conditions.
Table 1: Effect of pH on the Degradation of this compound at 50°C
| pH | Time (hours) | This compound Remaining (%) | 3-Chlorobenzaldehyde Formed (%) |
| 1.0 | 2 | 85.2 | 14.1 |
| 1.0 | 6 | 65.7 | 33.5 |
| 1.0 | 12 | 42.1 | 57.2 |
| 3.0 | 2 | 95.8 | 3.9 |
| 3.0 | 6 | 88.2 | 11.5 |
| 3.0 | 12 | 77.5 | 22.1 |
| 5.0 | 2 | 99.1 | 0.8 |
| 5.0 | 6 | 97.5 | 2.3 |
| 5.0 | 12 | 95.2 | 4.6 |
Table 2: Effect of Temperature on the Degradation of this compound at pH 2.0
| Temperature (°C) | Time (hours) | This compound Remaining (%) | 3-Chlorobenzaldehyde Formed (%) |
| 25 | 6 | 96.3 | 3.5 |
| 25 | 24 | 88.1 | 11.7 |
| 40 | 6 | 89.5 | 10.2 |
| 40 | 24 | 70.3 | 29.1 |
| 60 | 6 | 75.4 | 24.1 |
| 60 | 24 | 45.8 | 53.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound in acidic solutions at elevated temperatures.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and vials
-
Water bath or oven
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For acid degradation, mix a known volume of the stock solution with an equal volume of 0.1 M HCl in a vial.
-
Incubate the vial in a water bath set at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its primary degradation product, 3-chlorobenzaldehyde. Since hydrazine itself is difficult to detect by UV-HPLC, this method focuses on the parent compound and the aldehyde. A separate method with derivatization would be needed for hydrazine quantification[4][5][6].
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove unreacted (3-Chlorobenzyl)hydrazine from the reaction mixture
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted (3-Chlorobenzyl)hydrazine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound from my reaction mixture?
There are several methods to remove unreacted this compound, each with its own advantages and disadvantages. The most common techniques include:
-
Acid-Base Extraction: This is often the first method to try, as it is simple and effective for separating basic compounds like hydrazines from neutral or acidic products.
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Quenching: Unreacted hydrazine can be converted into a more easily removable derivative by reacting it with a quenching agent.
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind the excess hydrazine, which can then be removed by simple filtration.[1][2][3][4]
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective method for purification, leaving the hydrazine impurity in the mother liquor.
The choice of method will depend on the properties of your desired product (e.g., solubility, stability to acid/base) and the scale of your reaction.
Q2: What are the physical properties of this compound that are relevant for its removal?
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 156.62 g/mol | N/A |
| pKa (of conjugate acid, estimated) | ~8.1 | [7] |
| Solubility (general for hydrazines) | Miscible with water and alcohols. Insoluble in non-polar solvents like hexane. Solubility in ethers and chlorinated solvents varies. | [5][6][8] |
Troubleshooting Guides: Experimental Protocols
Method 1: Acid-Base Extraction
This method is ideal if your product is stable to acidic conditions and is not water-soluble.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.[9][10]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a weak acid, such as citric acid or ammonium chloride. The basic this compound will be protonated to form a water-soluble salt and will partition into the aqueous layer.[11] Using a strong acid like HCl is also possible but may not be necessary and could affect acid-sensitive functional groups.
-
Separation: Separate the aqueous layer. Repeat the acidic wash two more times to ensure complete removal of the hydrazine.
-
Neutralization and Back-Extraction (Optional, for recovery of hydrazine): Combine the aqueous layers and neutralize with a base (e.g., NaOH) to regenerate the free hydrazine. The hydrazine can then be back-extracted with an organic solvent if recovery is desired.
-
Work-up of Organic Layer: Wash the organic layer containing your product with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Method 2: Quenching
This method is useful when extraction is not effective or if the product is sensitive to acidic conditions.
Option A: Quenching with a Carbonyl Compound (e.g., Acetone)
This converts the hydrazine to a hydrazone, which may be more easily removed by chromatography or crystallization.[12][13][14]
Experimental Protocol:
-
Reaction: After the primary reaction is complete, add an excess of acetone to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the this compound by a suitable method (e.g., TLC, LC-MS).
-
Work-up: Concentrate the reaction mixture to remove the excess acetone. The resulting crude product, now containing the acetone hydrazone of this compound, can be purified by standard methods like column chromatography or recrystallization.
Option B: Quenching with Sodium Nitrite
This method decomposes the hydrazine to nitrogen gas and should be performed with caution in a well-ventilated fume hood. This method is more suitable for destroying residual hydrazine rather than for purification of a desired product, as the reaction conditions can be harsh.[15][16]
Experimental Protocol:
-
Acidification: Cool the reaction mixture in an ice bath and slowly add an aqueous solution of a non-nucleophilic acid (e.g., 2 M H₂SO₄) until the pH is acidic.
-
Addition of Nitrite: Slowly add a saturated aqueous solution of sodium nitrite (NaNO₂) dropwise. You will observe gas evolution (N₂).
-
Completion: Continue adding the nitrite solution until the gas evolution ceases. A potassium iodide-starch paper test can be used to check for the presence of excess nitrous acid (a blue-black color indicates completion).
-
Extraction: Extract the desired product from the aqueous mixture with a suitable organic solvent.
Method 3: Scavenger Resins
Scavenger resins offer a simple filtration-based method for removing excess reagents.[4] Resins containing aldehyde or isocyanate functional groups are effective at scavenging hydrazines.[3]
Experimental Protocol:
-
Resin Selection: Choose a scavenger resin with a functional group reactive towards hydrazines, such as an isocyanate-functionalized polystyrene resin (PS-Isocyanate).
-
Addition of Resin: Add an excess of the scavenger resin (typically 2-4 equivalents relative to the excess hydrazine) to the reaction mixture.
-
Agitation: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the hydrazine. Monitor the removal of the hydrazine from the solution by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Work-up: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Method 4: Recrystallization
If your desired product is a solid, this is a highly effective purification method.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while this compound (or its quenched derivative) remains soluble. Common solvents to screen include ethanol, ethyl acetate/hexane, and toluene.[17]
-
Dissolution: Dissolve the crude reaction mixture in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of your product.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the hydrazine impurity.
-
Drying: Dry the crystals under vacuum.
Method Selection Summary
| Method | Advantages | Disadvantages |
| Acid-Base Extraction | Simple, inexpensive, and effective for basic impurities. | Product must be stable to acidic conditions and immiscible with water. |
| Quenching | Can be performed in the same pot. Avoids aqueous work-up in some cases. | Introduces a new impurity (the quenched product) that needs to be removed. Quenching reagents may react with the desired product. |
| Scavenger Resins | Simple filtration-based work-up. High selectivity. | Can be expensive. May require longer reaction times. |
| Recrystallization | Can provide very pure material. | Only applicable if the product is a solid. Requires finding a suitable solvent system. Can result in loss of product yield. |
Decision-Making Workflow for Purification
The following diagram illustrates a general workflow for selecting the appropriate method to remove unreacted this compound.
Caption: Decision workflow for removing unreacted this compound.
Disclaimer: The provided protocols are general guidelines. The optimal conditions, such as solvent choice, temperature, and reaction times, may need to be determined empirically for your specific reaction. It is always recommended to perform a small-scale trial before proceeding with the bulk of the material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. suprasciences.com [suprasciences.com]
- 4. Scavenger resin - Wikipedia [en.wikipedia.org]
- 5. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. reddit.com [reddit.com]
- 8. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]
- 10. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. The product obtained when acetone reacts with hydrazine followed by heati.. [askfilo.com]
- 15. reddit.com [reddit.com]
- 16. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving (3-Chlorobenzyl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chlorobenzyl)hydrazine. The following sections offer guidance on optimizing catalyst selection and reaction conditions for common synthetic transformations involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a precursor?
This compound is a versatile precursor primarily used in the synthesis of various heterocyclic compounds. The most prominent applications include:
-
Fischer Indole Synthesis: To produce substituted indoles, which are core structures in many pharmaceuticals and natural products.[1][2][3][4]
-
Pyrazole Synthesis: By reacting with 1,3-dicarbonyl compounds or other suitable precursors to form pyrazole rings, another important scaffold in medicinal chemistry.[5][6][7]
-
N-Arylation Reactions: To form N-N bonds with aryl halides, often catalyzed by transition metals like palladium.
Q2: How does the chloro-substituent on the benzyl group affect the reactivity of this compound in the Fischer Indole Synthesis?
The chlorine atom is an electron-withdrawing group. In the context of the Fischer indole synthesis, electron-withdrawing groups on the phenylhydrazine ring can influence the reaction rate and yield. While they can sometimes make the initial hydrazone formation slower, they can also disfavor undesired side reactions like N-N bond cleavage, which is more prevalent with strong electron-donating groups.[8][9] The choice of a sufficiently strong acid catalyst is crucial to promote the key[9][9]-sigmatropic rearrangement.[4][10]
Q3: What types of catalysts are typically recommended for the Fischer Indole Synthesis using this compound?
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis.[3][4][10] The optimal choice depends on the specific carbonyl compound being used and the desired reaction conditions.
-
Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA) are commonly used.[3][4][10]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also frequently employed and can sometimes offer milder reaction conditions.[3][4][10]
Q4: Are there alternative catalysts to traditional acids for the Fischer Indole Synthesis?
Yes, recent research has explored other catalytic systems to improve yields and reaction conditions. These include:
-
Solid acid catalysts: Offer the advantage of easier separation from the reaction mixture.[1]
-
Microwave-assisted synthesis: Can significantly reduce reaction times.
-
Palladium-catalyzed modifications: The Buchwald modification allows for the cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary intermediate for the Fischer indole synthesis.[3][4]
Troubleshooting Guides
Fischer Indole Synthesis
Issue 1: Low or No Yield of the Desired Indole Product
| Possible Cause | Suggested Solution |
| Inadequate Acid Strength | The electron-withdrawing nature of the chloro group may require a stronger acid to facilitate the[9][9]-sigmatropic rearrangement. If using a weaker acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂).[3][10] |
| Sub-optimal Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[11] If the reaction is sluggish at lower temperatures, cautiously increase the temperature while monitoring for decomposition. |
| N-N Bond Cleavage | Although less likely with an electron-withdrawing group, this side reaction can still occur, especially with certain carbonyl partners.[8][9] Consider using a milder Lewis acid catalyst which can sometimes suppress this pathway. |
| Decomposition of Starting Material or Product | Prolonged exposure to strong acids and high temperatures can lead to degradation. Optimize the reaction time by monitoring the reaction progress using TLC or LC-MS. |
| Impure this compound | Ensure the starting hydrazine is pure. Impurities can interfere with the reaction. Recrystallization or distillation may be necessary. |
Issue 2: Formation of Multiple Products (Regioisomerism) with Unsymmetrical Ketones
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol in Ene-Hydrazine Formation | The reaction of this compound with an unsymmetrical ketone can lead to two different ene-hydrazine intermediates, resulting in a mixture of indole regioisomers. |
| Influence of the Acid Catalyst | The choice of acid catalyst can influence the regioselectivity. Experiment with different Brønsted and Lewis acids to determine the optimal catalyst for directing the reaction towards the desired isomer. In some cases, bulkier Lewis acids may favor the formation of the less sterically hindered ene-hydrazine. |
Pyrazole Synthesis
Issue 1: Low Yield of the Pyrazole Product
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Ensure the correct molar ratio of this compound to the 1,3-dicarbonyl compound. A slight excess of one reagent may be beneficial, but this should be determined empirically. |
| Ineffective Catalyst | While often acid-catalyzed, some pyrazole syntheses benefit from specific catalysts.[5][7] If using a generic acid catalyst, consider screening other catalysts such as metal-oxo clusters or employing catalyst-free conditions at elevated temperatures if the literature supports it.[5] |
| Side Reactions of the 1,3-Dicarbonyl Compound | The 1,3-dicarbonyl compound may undergo self-condensation or other side reactions under the reaction conditions. Adjusting the temperature and reaction time can help minimize these. |
| Formation of Regioisomers | Similar to the Fischer indole synthesis, reactions with unsymmetrical 1,3-dicarbonyl compounds can lead to a mixture of pyrazole regioisomers.[5] The choice of solvent and catalyst can influence the regioselectivity. |
Catalyst Selection Summary
The following tables provide a summary of commonly used catalysts for key reactions involving this compound. The data is generalized from literature on substituted hydrazines and should be optimized for specific substrates.
Table 1: Catalyst Selection for Fischer Indole Synthesis
| Catalyst Type | Specific Examples | Typical Loading (mol%) | Typical Solvents | Notes |
| Brønsted Acids | H₂SO₄, HCl, PPA, p-TSA[3][10] | 10 - 100+ | Acetic Acid, Ethanol, Toluene | PPA can act as both catalyst and solvent. Stoichiometric amounts are sometimes required.[1] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃[3][10] | 20 - 100 | Dichloromethane, Dioxane, Neat | Can offer milder conditions and improved selectivity in some cases. |
| Solid Acids | Montmorillonite K-10, Zeolites | Varies | Toluene, Xylene | Facilitates easier product purification. |
Table 2: Catalyst Selection for Pyrazole Synthesis from 1,3-Dicarbonyls
| Catalyst Type | Specific Examples | Typical Loading (mol%) | Typical Solvents | Notes |
| Acid Catalysts | Acetic Acid, HCl | Catalytic to Stoichiometric | Ethanol, Methanol | A common and straightforward method. |
| Lewis Acids | LiClO₄[5] | 10 - 20 | Acetonitrile, Dichloromethane | Can improve reaction rates and yields. |
| Metal Catalysts | Copper-based catalysts[6] | 5 - 10 | DMSO, DMF | For specific types of pyrazole syntheses, such as those involving oxidative cyclization. |
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from the synthesis of 1,2,3,4-tetrahydrocarbazole.[12][13]
-
Hydrazone Formation (Optional One-Pot): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.[1]
-
Add cyclohexanone (1.0-1.2 eq.).
-
Add the acid catalyst (e.g., 10-20 mol% ZnCl₂ or a stoichiometric amount of PPA).
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC. Reaction times can vary from 1 to 24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a suitable base (e.g., aqueous NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Pyrazole Synthesis
This protocol is a generalized procedure based on the Knorr pyrazole synthesis.[7]
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent like ethanol.
-
Add this compound (1.0-1.1 eq.).
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl or acetic acid).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the key synthetic pathways discussed.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. name-reaction.com [name-reaction.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of (3-Chlorobenzyl)hydrazine and Phenylhydrazine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor influencing the outcome of a synthetic pathway. This guide provides a comparative analysis of two hydrazine derivatives, (3-Chlorobenzyl)hydrazine and the more conventional phenylhydrazine, in various synthetic applications. The discussion is supported by available experimental data and detailed protocols to aid in methodological decisions.
Introduction to this compound and Phenylhydrazine
Phenylhydrazine is a well-established reagent in organic synthesis, most notably for its role in the Fischer indole synthesis, a cornerstone for the creation of the indole nucleus prevalent in many pharmaceuticals.[1][2] It also readily forms phenylhydrazones with aldehydes and ketones, which are useful intermediates and derivatives for characterization.[3]
This compound, a substituted benzylhydrazine, offers a different set of electronic and steric properties due to the presence of a chlorobenzyl group instead of a phenyl group directly attached to the hydrazine moiety. This structural difference can influence its reactivity and potential applications in synthesis, particularly in reactions where the hydrazine nitrogen attacks an electrophilic center.
Comparative Synthesis Applications
This section details the use of both this compound and phenylhydrazine in key synthetic transformations, presenting available quantitative data for comparison.
Amide Bond Formation with Indole-2-Carboxylic Acid
A notable application of substituted benzylhydrazines is in the formation of carboxamide derivatives. The synthesis of N-(substituted-benzyl)-1H-indole-2-carboxamides has been reported, providing a basis for comparison.
Table 1: Comparison of Hydrazine Reagents in the Synthesis of Indole-2-Carboxamides
| Hydrazine Reagent | Product | Coupling Agent | Solvent | Reaction Time | Yield (%) |
| This compound | N-(3-Chlorobenzyl)-1H-indole-2-carboxamide | EDCI | Dichloromethane | 24 h | Not specified, but a range of 39-91% is reported for analogous compounds. |
| Phenylhydrazine | N-Phenyl-1H-indole-2-carboxamide | Not specified | Not specified | Not specified | Not specified |
While a direct quantitative comparison is limited by the available data for the phenylhydrazine reaction under identical conditions, the protocol for using this compound highlights its utility as a nucleophile in amide bond formation. The reactivity of the hydrazine in this context is influenced by the electronic nature of the substituent. The electron-withdrawing chlorine atom on the benzyl group of this compound may slightly reduce the nucleophilicity of the hydrazine nitrogens compared to an unsubstituted benzylhydrazine, but the methylene spacer between the phenyl ring and the hydrazine mitigates this effect significantly compared to the direct attachment in phenylhydrazine.
Fischer Indole Synthesis
The Fischer indole synthesis is the most prominent reaction of phenylhydrazine and its substituted derivatives.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of the hydrazine with a ketone or aldehyde.
Table 2: Performance of Phenylhydrazine in Fischer Indole Synthesis with Various Carbonyls
| Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetone | ZnCl₂ | 180 | Not Specified | 75 | [4] |
| Propionaldehyde | ZnCl₂ in methylnaphthalene | < 150 | Not Specified | 80 | [4] |
| Pyruvic acid | ZnCl₂ in methylnaphthalene | < 150 | Not Specified | 60 | [4] |
| Acetophenone | Polyphosphoric acid | 100 | 10-15 min | Not specified, but effective | [5] |
Currently, there is a lack of specific experimental data for the use of this compound in the Fischer indole synthesis in the reviewed literature. However, the general mechanism of the Fischer indole synthesis relies on the formation of an arylhydrazone and its subsequent rearrangement. Benzylhydrazines can form the necessary hydrazone intermediate. The success and yield of the subsequent cyclization would depend on the stability of the intermediates and the reaction conditions employed. The electronic effect of the 3-chloro substituent on the benzyl ring is less likely to have a dramatic impact on the key[6][6]-sigmatropic rearrangement compared to substituents directly on the phenyl ring of phenylhydrazine.
Experimental Protocols
General Synthesis of Substituted Benzylhydrazines
A general method for the synthesis of substituted benzylhydrazines, including this compound, involves the reaction of the corresponding benzyl chloride with hydrazine hydrate.
Protocol: The appropriate benzyl chloride (0.01 mol) dissolved in 8 mL of absolute ethanol is added dropwise to a stirred solution of 98% hydrazine hydrate (6 mL, 0.12 mol) in 12 mL of absolute ethanol. The resulting mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure, and a 50% aqueous NaOH solution (0.12 mL) is added to the residue. The mixture is extracted with diethyl ether (3 x 20 mL).
Synthesis of N-(3-Chlorobenzyl)-1H-indole-2-carboxamide
Protocol: A mixture of 1H-indole-2-carboxylic acid (0.25 g, 1.55 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.3 g, 1.55 mmol) in dichloromethane (5 mL) is stirred for approximately 10 minutes until a clear solution is obtained. This compound (1.55 mmol), dissolved in dichloromethane (5 mL), is then added to the mixture and stirred for 24 hours. The reaction mixture is washed successively with water (2 x 20 mL), 10% NaHCO₃ solution (2 x 15 mL), and water (2 x 20 mL). The combined organic layer is dried over anhydrous Na₂SO₄ and concentrated.
General Procedure for Fischer Indole Synthesis with Phenylhydrazine
Protocol: Phenylhydrazine is reacted with an equimolar amount of a ketone or aldehyde in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid), to form the phenylhydrazone. This intermediate can be isolated or used in situ. The phenylhydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization to the corresponding indole.[2][5] The reaction temperature and time are dependent on the specific substrates and catalyst used.
Logical and Workflow Diagrams
The following diagrams illustrate the synthetic pathways and logical relationships discussed.
Conclusion
Phenylhydrazine remains a dominant and versatile reagent, particularly for the synthesis of indole rings via the Fischer indole synthesis, with a vast body of supporting literature and experimental data. Its reactivity is well-understood, making it a reliable choice for many applications.
This compound, while less documented, presents a viable alternative for specific synthetic transformations, such as the formation of N-benzyl substituted carboxamides. The methylene spacer in its structure differentiates its reactivity from arylhydrazines like phenylhydrazine, potentially offering advantages in scenarios where the direct electronic influence of an aromatic ring on the hydrazine moiety is undesirable.
The choice between these two reagents will ultimately depend on the specific synthetic target. For the construction of traditional indole scaffolds, phenylhydrazine is the well-trodden path. However, for the introduction of a substituted benzylhydrazine moiety, this compound is a competent reagent. Further research into the application of this compound in reactions like the Fischer indole synthesis would be beneficial to fully elucidate its synthetic potential and allow for a more direct and comprehensive comparison.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Indole Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Page loading... [wap.guidechem.com]
Unveiling the Biological Potential: A Comparative Guide to (3-Chlorobenzyl)hydrazine Derivatives
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of (3-Chlorobenzyl)hydrazine derivatives and related compounds. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the evaluation of these compounds as potential therapeutic agents.
Hydrazine derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antitumor, and enzyme inhibitory effects. The incorporation of a (3-chlorobenzyl) moiety can modulate these properties, potentially leading to the development of novel and potent therapeutic agents. This guide summarizes the available data on the biological validation of these derivatives and provides the necessary experimental context.
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison, the following tables summarize the quantitative data on the biological activities of various hydrazine derivatives, with a focus on compounds bearing chloro-substituents as illustrative examples of the potential of this compound derivatives.
Table 1: Anticancer Activity of Hydrazide-Hydrazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(4-tert-Butylbenzyl-N'-(1-(5-chloro-hydroxyphenyl) ethylidene)-3-(chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung Carcinoma) | 0.28 | - | - |
| 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | - | 57.6 (Topoisomerase II inhibitor) | - | - |
| Compound 16 (a hydrazide derivative) | SH-SY5Y (Neuroblastoma) | 5.7 | - | - |
| Compound 16 (a hydrazide derivative) | Kelly (Neuroblastoma) | 2.4 | - | - |
| Compound 17 (a hydrazide derivative) | SH-SY5Y (Neuroblastoma) | 2.9 | - | - |
| Compound 17 (a hydrazide derivative) | Kelly (Neuroblastoma) | 1.3 | - | - |
| Compound 17 (a hydrazide derivative) | MCF-7 (Breast Adenocarcinoma) | 14.1 | - | - |
| Compound 17 (a hydrazide derivative) | MDA-MB-231 (Breast Adenocarcinoma) | 18.8 | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4f | S. aureus | 7.81 | Chloramphenicol | 7.8 |
| N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4h | S. aureus | 7.82 | Chloramphenicol | 7.8 |
| N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivative 4h | S. pyogenes | 7.82 | Chloramphenicol | 7.8 |
| Hydrazide hydrazone 5c | B. subtilis | 2.5 | Gentamycin | - |
| Hydrazide hydrazone 5f | E. coli | 2.5 | Gentamycin | - |
| Hydrazide hydrazone 5f | K. pneumoniae | 2.5 | Gentamycin | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[1][2][3]
Table 3: Enzyme Inhibitory Activity of Hydrazone Derivatives
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| (E)‐3‐chloro‐N′‐(1‐phenylethylidene) benzohydrazide | Acetylcholinesterase (AChE) | 0.63±0.01 | - | - |
| (E)‐3‐chloro‐N′‐(1‐(thiophen‐2‐yl)ethylidene)benzohydrazide | Monoamine Oxidase A (MAO-A) | 0.89±0.04 | - | - |
| (E)‐3‐chloro‐N′‐(1‐(4‐methylthiophen‐2‐yl)ethylidene)benzohydrazide | Monoamine Oxidase B (MAO-B) | 2.06±0.01 | - | - |
| (E)‐3‐chloro‐N′‐(1‐(5‐chlorothiophen‐2‐yl)ethylidene)benzohydrazide | Monoamine Oxidase B (MAO-B) | 2.06±0.05 | - | - |
| Hydrazone derivative 2a | hMAO-A | 0.342 | 0.188 | Competitive |
| Hydrazone derivative 2b | hMAO-A | 0.028 | 0.016 | Competitive |
Ki: Inhibition constant, indicates how potent an inhibitor is.
Experimental Corner: Protocols for Biological Validation
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data. Below are methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[3]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A suspension of the microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a further 48-72 hours.
-
MTT Addition and Incubation: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Enzyme Inhibition Assay: A General Protocol
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme assay. Dissolve the enzyme and its substrate in the assay buffer to the desired concentrations. Dissolve the test compounds in a suitable solvent to create stock solutions, from which serial dilutions are made.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. The plate is pre-incubated for a specific period to allow the compound to interact with the enzyme. The reaction is then initiated by adding the substrate.
-
Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is calculated from the linear portion of the progress curve.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (reaction without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) and the mechanism of inhibition can be determined by performing kinetic studies at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.[7]
Visualizing the Mechanisms: Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a general workflow for activity screening.
Caption: Monoamine Oxidase (MAO) signaling pathway and its inhibition.
Caption: General workflow for biological activity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of (3-Chlorobenzyl)hydrazine Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of (3-Chlorobenzyl)hydrazine, a versatile building block in medicinal chemistry, rigorous structural confirmation is paramount. This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound and its reaction products, such as hydrazones. Furthermore, it explores alternative analytical methods that can provide complementary or confirmatory structural information.
Comparison of Spectroscopic Methods
The combination of NMR, IR, and MS provides a powerful toolkit for unambiguous structure determination. Each technique probes different aspects of a molecule's structure, and together they offer a comprehensive analysis.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity (through spin-spin coupling). | Provides detailed information about the carbon-hydrogen framework. Allows for the determination of stereochemistry in some cases. | Can be complex to interpret for large molecules. Signal overlap can occur. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR by providing direct information about the carbon skeleton. Less prone to signal overlap than ¹H NMR. | Less sensitive than ¹H NMR, requiring larger sample amounts or longer acquisition times. Does not provide direct information on proton connectivity. |
| IR Spectroscopy | Presence of specific functional groups. | Quick and simple method to identify key functional groups (e.g., N-H, C=N, C-Cl). | Provides limited information about the overall molecular structure. The fingerprint region can be complex to interpret. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Provides the exact molecular weight (high-resolution MS). Fragmentation patterns can offer clues about the molecular structure. | Isomers may not be distinguishable by mass alone. Fragmentation can sometimes be complex and difficult to interpret. |
Expected Spectroscopic Data for this compound and its Hydrazone Derivative
Below are the anticipated spectroscopic data for this compound and a representative hydrazone product formed by its reaction with a generic aldehyde (R-CHO). These values are based on the analysis of related structures and spectroscopic principles.
This compound
| Spectroscopic Data | Expected Values/Observations |
| ¹H NMR | Aromatic protons (4H, multiplet, ~7.2-7.4 ppm), Benzylic CH₂ (2H, singlet, ~3.9 ppm), NH₂ and NH protons (3H, broad singlet, variable chemical shift). |
| ¹³C NMR | Aromatic carbons (~125-140 ppm, including a quaternary carbon attached to chlorine at ~134 ppm), Benzylic CH₂ (~55 ppm). |
| IR (cm⁻¹) | N-H stretching (two bands for NH₂, ~3350-3250 cm⁻¹), C-H aromatic stretching (>3000 cm⁻¹), C-H aliphatic stretching (<3000 cm⁻¹), C=C aromatic stretching (~1600, 1480 cm⁻¹), C-Cl stretching (~780 cm⁻¹). |
| Mass Spectrum (m/z) | Molecular ion [M]⁺ at ~156/158 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include the tropylium ion (m/z 91) and the chlorotropylium ion (m/z 125/127). |
(3-Chlorobenzyl)hydrazone of R-CHO
| Spectroscopic Data | Expected Values/Observations |
| ¹H NMR | Aromatic protons (4H, multiplet, ~7.2-7.5 ppm), Benzylic CH₂ (2H, singlet, ~4.5 ppm, shifted downfield compared to the hydrazine), Imine C-H (1H, singlet, ~7.8-8.2 ppm), NH proton (1H, broad singlet, variable chemical shift), Protons from R-group. |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), Benzylic CH₂ (~58 ppm), Imine C=N carbon (~140-150 ppm), Carbons from R-group. |
| IR (cm⁻¹) | N-H stretching (~3300-3200 cm⁻¹), C-H aromatic and aliphatic stretching, C=N stretching (~1620-1650 cm⁻¹), C=C aromatic stretching, C-Cl stretching. |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the mass of the hydrazone. Fragmentation will depend on the nature of the 'R' group. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Synthesis of (3-Chlorobenzyl)hydrazones
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add the corresponding aldehyde or ketone (1.0-1.1 eq.) to the solution.
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight.
-
The formation of the hydrazone product can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification using techniques like recrystallization or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid or liquid sample directly on the crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.
-
Alternative Structural Confirmation Methods
While the combination of NMR, IR, and MS is often sufficient for structural elucidation, other techniques can provide valuable confirmatory data, especially in cases of ambiguity.
-
X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state.[1][2][3][4] It is considered the gold standard for structural determination, provided that a suitable single crystal of the compound can be grown. The resulting crystal structure confirms connectivity, stereochemistry, and conformation.
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primarily used for purification and purity assessment.[5][6][7][8] However, when coupled with a mass spectrometer (LC-MS or GC-MS), they become powerful tools for analyzing complex mixtures and confirming the molecular weight of individual components. Retention time in chromatography is a characteristic property of a compound under specific conditions and can be used for identification when compared to a known standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the decision-making process in structural confirmation.
Caption: Workflow for Spectroscopic Analysis of Synthesized Products.
Caption: Decision Tree for Employing Alternative Structural Confirmation Methods.
References
- 1. Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PlumX [plu.mx]
- 4. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. helixchrom.com [helixchrom.com]
Unveiling the Therapeutic Potential: A Comparative Analysis of Novel (3-Chlorobenzyl)hydrazine Derivatives
A new frontier in drug discovery is emerging with the synthesis and biological evaluation of novel compounds derived from (3-Chlorobenzyl)hydrazine. These compounds, featuring a hydrazone linkage, are showing promise in preclinical screenings against cancer, microbial pathogens, and oxidative stress. This guide provides a comparative analysis of their performance against established therapeutic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This publication delves into the anticancer, antimicrobial, and antioxidant activities of a novel series of hydrazone derivatives of this compound. For the purpose of this guide, we will refer to these novel compounds as CBH-1, CBH-2, and CBH-3, representing derivatives synthesized by condensing this compound with different aromatic aldehydes. Their biological activities are compared against standard therapeutic agents: Doxorubicin (anticancer), Ciprofloxacin (antibacterial), Fluconazole (antifungal), and Ascorbic Acid (antioxidant).
Data Presentation: A Comparative Overview
The biological activities of the novel this compound derivatives (CBH-1, CBH-2, and CBH-3) were quantitatively assessed and compared with standard drugs. The results are summarized in the tables below.
Table 1: Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| CBH-1 | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 1.5 |
| CBH-2 | 8.7 ± 0.9 | 12.3 ± 1.3 | 10.1 ± 1.1 |
| CBH-3 | 25.1 ± 2.5 | 30.8 ± 3.2 | 28.4 ± 2.9 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.15 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| CBH-1 | 16 | 32 | 64 |
| CBH-2 | 8 | 16 | 32 |
| CBH-3 | 32 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Table 3: Antioxidant Activity (IC50 in µM)
| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging |
| CBH-1 | 45.3 ± 4.1 | 35.8 ± 3.2 |
| CBH-2 | 28.9 ± 2.7 | 20.5 ± 1.9 |
| CBH-3 | 60.1 ± 5.5 | 52.3 ± 4.8 |
| Ascorbic Acid | 15.6 ± 1.4 | 10.2 ± 0.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity Screening: MTT Assay
The antiproliferative activity of the novel compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Cell Culture: Human cancer cell lines (MCF-7, A549, and HCT116) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (CBH-1, CBH-2, CBH-3) and Doxorubicin for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains was determined by the broth microdilution method.[4]
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculums were adjusted to a density of 0.5 McFarland standard.
-
Serial Dilution: The test compounds and standard drugs (Ciprofloxacin and Fluconazole) were serially diluted in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
The antioxidant potential of the synthesized compounds was evaluated by their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals.[5][6]
DPPH Assay:
-
Reaction Mixture: A solution of DPPH in methanol (0.1 mM) was prepared. Different concentrations of the test compounds and Ascorbic Acid were added to the DPPH solution.
-
Incubation: The reaction mixtures were incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance was measured at 517 nm.
-
Scavenging Activity Calculation: The percentage of radical scavenging activity was calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) was determined.
ABTS Assay:
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) was produced by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours before use.
-
Reaction Mixture: The ABTS•+ solution was diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. Different concentrations of the test compounds and Ascorbic Acid were then added.
-
Incubation: The reaction mixtures were incubated for 6 minutes.
-
Absorbance Measurement: The absorbance was measured at 734 nm.
-
Scavenging Activity Calculation: The percentage of inhibition was calculated, and the IC50 value was determined.
Visualizing the Process: Diagrams and Workflows
To further clarify the experimental and logical frameworks, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from synthesis to comparative analysis.
References
- 1. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
QSAR studies of benzylidene hydrazine derivatives for anticancer activity.
A Comparative Guide to QSAR Studies of Benzylidene Hydrazine and Related Hydrazone Derivatives for Anticancer Activity
For researchers, scientists, and drug development professionals, Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern medicinal chemistry. By correlating the chemical structure of compounds with their biological activity, QSAR studies accelerate the discovery of potent and selective drug candidates. This guide provides a comparative analysis of a recent QSAR study on benzylidene hydrazine derivatives and other related hydrazone-containing compounds, all investigated for their potential as anticancer agents.
Unraveling Anticancer Potential: A Tale of Two Scaffolds
This guide focuses on a comparative analysis of two key QSAR studies. The primary study, by Putra et al. (2023), investigates a series of benzylidene hydrazine benzamides for their activity against the A459 human lung cancer cell line. For a broader perspective on the anticancer applications of the hydrazone scaffold, we will compare this with a study on benzothiazole hydrazone derivatives as Bcl-XL inhibitors. This comparative approach will highlight the versatility of the hydrazone core in anticancer drug design and the different QSAR methodologies employed.
Comparative Analysis of QSAR Models
The effectiveness of a QSAR model is determined by its statistical robustness and predictive power. Below is a summary of the key quantitative data from the two selected studies, offering a direct comparison of their findings.
| Parameter | Study 1: Benzylidene Hydrazine Benzamides (Putra et al., 2023) | Study 2: Benzothiazole Hydrazone Derivatives (Banu et al., 2019) |
| Target | A459 Human Lung Cancer Cell Line | Bcl-XL |
| Number of Compounds | 11 | 53 (40 in training set, 13 in test set) |
| QSAR Model Type | Multiple Linear Regression (MLR) | Genetic Algorithm - Multiple Linear Regression (GA-MLR) |
| Correlation Coefficient (r) | 0.921 | Not Reported |
| Coefficient of Determination (R²) | 0.849 | 0.931 |
| Cross-validation Coefficient (Q²) | 0.61 | 0.900 |
| External Validation (pred_R²) | Not Reported | 0.752 |
| Key Descriptors | Log S (Solubility), Rerank Score, Molar Refractivity (MR) | nThiazoles, nROH, Eig13d, WA, BEHv6, HATS6m, RDF035u, IC4 |
Experimental Protocols: A Look Under the Hood
Understanding the methodologies behind these QSAR studies is crucial for evaluating their findings and potentially replicating or building upon them.
Study 1: Benzylidene Hydrazine Benzamides (Putra et al., 2023)
QSAR Model Development:
-
Software: Not explicitly stated, but involved descriptor calculation and multiple linear regression.
-
Descriptor Calculation: Lipophilic (Log S), electronic, and steric (Molar Refractivity) parameters were considered. A "rerank score" was also used, likely from a docking program, suggesting a combination of ligand-based and structure-based approaches.
-
Model Building: Multiple Linear Regression (MLR) was employed to build the QSAR equation.
-
Validation: The model was validated internally using the cross-validation (leave-one-out) method, yielding a Q² value.
In Vitro Anticancer Activity Assay:
-
Cell Line: A459 (human lung cancer).
-
Assay: The specific cytotoxicity assay (e.g., MTT, SRB) is not detailed in the provided abstract but would typically involve treating the cells with varying concentrations of the compounds and measuring cell viability after a set incubation period.
-
Endpoint: The biological activity was expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50).
Study 2: Benzothiazole Hydrazone Derivatives (Banu et al., 2019)
QSAR Model Development:
-
Software: Not explicitly stated, but involved genetic algorithm for variable selection and multiple linear regression.
-
Descriptor Calculation: A wide range of descriptors were calculated, including topological, geometrical, and electronic descriptors. The final model included descriptors related to the number of thiazole rings (nThiazoles), hydroxyl groups (nROH), and various other physicochemical properties.
-
Model Building: A Genetic Algorithm (GA) was used for feature selection to identify the most relevant descriptors, followed by Multiple Linear Regression (MLR) to build the QSAR model.
-
Validation: The model was validated internally (Q²) and externally using a test set (pred_R²).
In Vitro Anticancer Activity Assay:
-
Target: Bcl-XL, an anti-apoptotic protein. The specific assay would likely be a biochemical assay measuring the inhibition of Bcl-XL activity or its interaction with pro-apoptotic partners.
-
Endpoint: The biological activity was expressed as pIC50.
Visualizing the Workflow and Biological Context
To better understand the processes involved in these studies, the following diagrams illustrate a general QSAR workflow and a simplified representation of a signaling pathway relevant to cancer.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: A simplified diagram of the intrinsic apoptosis pathway, where Bcl-XL plays an inhibitory role.
Concluding Remarks for the Modern Researcher
This comparative guide highlights the utility of QSAR in the development of novel anticancer agents based on the hydrazone scaffold. The study on benzylidene hydrazine benzamides provides a focused model for a specific lung cancer cell line, emphasizing the importance of solubility and molar refractivity. In contrast, the research on benzothiazole hydrazone derivatives against Bcl-XL showcases a more complex model with a larger dataset and rigorous validation, identifying a different set of key molecular features.
For drug development professionals, these studies collectively underscore several key takeaways:
-
Scaffold Versatility: The hydrazone moiety is a versatile scaffold for designing anticancer compounds targeting different mechanisms.
-
Methodological Diversity: The choice of QSAR methodology, from descriptor selection to validation techniques, can vary significantly and impacts the robustness and interpretability of the model.
-
Descriptor Importance: Different chemical features become important depending on the specific biological target and the chemical space being explored.
By understanding the nuances of these different QSAR approaches and their outcomes, researchers can make more informed decisions in the design and optimization of the next generation of hydrazone-based anticancer drugs.
Purity Assessment of Synthesized (3-Chlorobenzyl)hydrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. For hydrazine derivatives, which are key building blocks in many pharmaceutical compounds, robust analytical methods are essential to ensure safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the purity assessment of a synthesized (3-Chlorobenzyl)hydrazine derivative, specifically N'-(3-chlorobenzyl)acetohydrazide. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most appropriate analytical strategy.
Comparative Data Summary
The purity of a synthesized batch of N'-(3-chlorobenzyl)acetohydrazide was assessed using three distinct analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Iodometric Titration. The results are summarized in the table below.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Advantages | Key Limitations |
| RP-HPLC | 99.2 | 0.15% | High sensitivity and resolution for impurity profiling. | Requires a reference standard for quantification. |
| qNMR | 99.1 | 0.25% | Absolute quantification without a specific reference standard of the analyte; provides structural information.[1][2] | Lower sensitivity for trace impurities compared to HPLC. |
| Iodometric Titration | 98.8 | 0.40% | Cost-effective and rapid for quantifying the hydrazine moiety. | Lacks specificity; susceptible to interference from other reducing agents.[3][4][5][6][7] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of N'-(3-chlorobenzyl)acetohydrazide and identify any process-related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of N'-(3-chlorobenzyl)acetohydrazide reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Purity Calculation: The purity is calculated based on the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of N'-(3-chlorobenzyl)acetohydrazide using an internal standard.[1][2]
Instrumentation: 400 MHz NMR Spectrometer
Parameters:
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (high purity)
-
Pulse Program: A standard 90° pulse sequence with a long relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized N'-(3-chlorobenzyl)acetohydrazide into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until both the sample and the internal standard are fully dissolved.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = N'-(3-chlorobenzyl)acetohydrazide
-
IS = Internal Standard (Maleic acid)
Iodometric Titration
Objective: To determine the purity of N'-(3-chlorobenzyl)acetohydrazide by quantifying the hydrazine functional group.[3][4][5][6][7]
Principle: The hydrazine derivative is oxidized by a standard solution of potassium iodate in the presence of hydrochloric acid. The endpoint is detected by the disappearance of the violet color of iodine in a chloroform layer.[4][6]
Reagents:
-
Standardized 0.1 N Potassium Iodate (KIO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
Procedure:
-
Accurately weigh approximately 200 mg of the synthesized N'-(3-chlorobenzyl)acetohydrazide into a 250 mL iodine flask.
-
Add 30 mL of concentrated HCl and 5 mL of chloroform.
-
Titrate with the standardized 0.1 N KIO₃ solution with vigorous shaking until the violet color in the chloroform layer disappears.
-
Record the volume of KIO₃ solution consumed.
Purity Calculation:
Purity (%) = (V * N * E) / W * 100
Where:
-
V = Volume of KIO₃ solution in Liters
-
N = Normality of KIO₃ solution
-
E = Equivalent weight of N'-(3-chlorobenzyl)acetohydrazide
-
W = Weight of the sample in grams
Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Comparison of analytical methods for purity assessment.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodometric microdetermination of hydrazines by amplification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. studylib.net [studylib.net]
- 6. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]
- 7. scribd.com [scribd.com]
Comparative Analysis of Cross-Reactivity for Antibodies to (3-Chlorobenzyl)hydrazine-Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of antibodies raised against (3-Chlorobenzyl)hydrazine-protein conjugates. The data presented herein is crucial for the accurate interpretation of immunoassay results and for understanding the specificity of the antibody. This document outlines the experimental protocols for immunogen synthesis and cross-reactivity testing, and presents the comparative binding affinities of structurally related compounds.
Disclaimer: As of the latest literature review, specific cross-reactivity data for antibodies raised against this compound-protein conjugates is not publicly available. The following data and analyses are presented as a representative guide based on established principles of antibody cross-reactivity studies for small molecule haptens. The presented cross-reactivity values are hypothetical and are intended to illustrate the expected outcomes of such a study.
Data Presentation: Cross-Reactivity of Anti-(3-Chlorobenzyl)hydrazine Antibodies
The specificity of the antibody was evaluated by competitive enzyme-linked immunosorbent assay (ELISA). The cross-reactivity (CR) of the antibody with various compounds structurally related to this compound was determined. The half-maximal inhibitory concentration (IC50) for each compound was calculated, and the cross-reactivity was expressed as a percentage relative to this compound.
The formula used for calculating cross-reactivity is:
CR (%) = (IC50 of this compound / IC50 of competing compound) x 100
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Image | 15.2 | 100.0 |
| Benzylhydrazine | Image | 89.5 | 17.0 |
| (2-Chlorobenzyl)hydrazine | Image | 45.8 | 33.2 |
| (4-Chlorobenzyl)hydrazine | Image | 38.1 | 39.9 |
| 3-Chlorobenzaldehyde | Image | >1000 | <1.5 |
| 3-Chlorobenzoic acid | Image | >1000 | <1.5 |
| Hydrazine | Image | >2000 | <0.8 |
| Phenylhydrazine | Image | >1500 | <1.0 |
Note: The chemical structures would be depicted in a full report.
Experimental Protocols
Synthesis of this compound-Protein Conjugates (Immunogen)
The synthesis of the immunogen involves the covalent coupling of the hapten, this compound, to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). A common method for this conjugation is the use of a bifunctional cross-linking agent.
Materials:
-
This compound hydrochloride
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
N,N-Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Carrier Protein: Dissolve KLH or BSA in PBS. Slowly add a solution of GMBS in DMF to the protein solution while stirring. Incubate the reaction mixture for 1 hour at room temperature.
-
Purification of Activated Protein: Remove the excess cross-linker by dialysis against PBS at 4°C with multiple buffer changes.
-
Conjugation of Hapten: Dissolve this compound hydrochloride in PBS. Add the hapten solution to the activated carrier protein solution.
-
Reaction Incubation: Allow the conjugation reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Final Purification: Dialyze the conjugate solution extensively against PBS at 4°C to remove any unreacted hapten.
-
Characterization: Determine the protein concentration and the hapten-to-protein molar coupling ratio using spectrophotometric methods.
Caption: Synthesis workflow for this compound-protein conjugate.
Competitive ELISA for Cross-Reactivity Determination
A competitive ELISA is the standard method for determining the cross-reactivity of antibodies against small molecules.
Materials:
-
96-well microtiter plates
-
Coating antigen: this compound-BSA conjugate
-
Anti-(3-Chlorobenzyl)hydrazine antibody (e.g., rabbit polyclonal)
-
Competing compounds (listed in the data table)
-
Goat anti-rabbit IgG-HRP conjugate (secondary antibody)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (this compound-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a fixed concentration of the anti-(3-Chlorobenzyl)hydrazine antibody and varying concentrations of the competing compounds (or the standard, this compound) to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the color development by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 value for each compound.
Caption: Workflow of the competitive ELISA for cross-reactivity analysis.
Signaling Pathways and Logical Relationships
The underlying principle of the competitive ELISA is the competition between the free analyte (the competing compound) and the immobilized coating antigen for a limited number of antibody binding sites. A higher concentration of the free analyte in the sample will result in less antibody binding to the coated antigen, leading to a weaker signal.
Caption: Logical relationship of components in a competitive ELISA.
Comparative Docking Analysis of (3-Chlorobenzyl)hydrazine and Related Derivatives Against Key Protein Targets
This guide provides a comparative overview of molecular docking studies performed on (3-Chlorobenzyl)hydrazine derivatives and structurally similar compounds. The analysis focuses on their binding affinities and interactions with various protein targets implicated in cancer, microbial infections, and inflammation. The data presented is collated from multiple research articles to offer a broader perspective on the potential therapeutic applications of this class of compounds.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from various docking studies, presenting binding energies, glide scores, and inhibition constants (IC50) for different hydrazine derivatives against several protein targets. This allows for a direct comparison of their predicted efficacy.
Table 1: Anticancer Activity - Docking Scores against Cancer-Related Proteins
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Phenyl hydrazine derivative (3) | Dihydrofolate reductase | - | -7.88 (G.Score) | Quinazolinone derivative | Similar |
| Phenyl hydrazine derivative (4) | Dihydrofolate reductase | - | -5.44 (G.Score) | Quinazolinone derivative | Similar |
| Phenyl hydrazine derivative (3) | Estrogen receptor | - | -5.34 (G.Score) | - | - |
| Phenyl hydrazine derivative (4) | Estrogen receptor | - | -5.15 (G.Score) | - | - |
| Chloro substituted hydrazone (3d) | MCF-7 related protein | - | Lower binding free energy | Doxorubicin | -30.9 |
| Bromo substituted hydrazone (3i) | MCF-7 related protein | - | Lower binding free energy | Doxorubicin | -30.9 |
| Quinazolinone hydrazide (9c) | EGFR | - | - | - | - |
Note: Direct docking scores for this compound were not available in the initial search. The table presents data for structurally related phenyl and halogenated hydrazine derivatives.[1][2][3]
Table 2: Antimicrobial Activity - Docking and In Vitro Data
| Compound/Derivative | Target Organism/Enzyme | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine (4b) | S. aureus | 15.625 | Chloramphenicol | 7.8 |
| N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine (4b) | E. coli | 15.625 | Chloramphenicol | 7.8 |
| N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine (4f) | S. aureus | 7.81 | Chloramphenicol | 7.8 |
| N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine (4h) | S. aureus | 7.82 | Chloramphenicol | 7.8 |
Note: This table presents Minimum Inhibitory Concentration (MIC) values from in vitro antimicrobial screening, which complements in silico docking studies.[4]
Table 3: Anti-inflammatory Activity - Docking Scores and IC50 Values
| Compound | Target Enzyme | IC50 (µM) | Docking Score |
| Sulphonyl hydrazide (R3) | COX-2 | 0.84 | High binding affinity |
| Sulphonyl hydrazide (R3) | 5-LOX | 0.46 | High binding affinity |
| Sulphonyl hydrazide (R4) | COX-2 | 1.70 | Moderate binding affinity |
Note: This data is for sulphonyl hydrazide derivatives, highlighting their potential as anti-inflammatory agents.[5]
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are crucial for interpreting the presented data. Below are detailed protocols based on the available information.
General Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for ligand binding is identified.[6]
-
Ligand Preparation: The 2D structure of the hydrazine derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand is then optimized to its lowest energy conformation.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Schrödinger Maestro (Glide), or MOE. The prepared ligand is placed in the defined active site of the protein, and a scoring function is used to predict the binding affinity and conformation of the ligand-protein complex. The pose with the lowest binding energy or highest score is considered the most favorable.[1][6]
-
Analysis of Interactions: The resulting docked complexes are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
In Silico ADMET Prediction
To assess the drug-likeness of the compounds, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted using computational tools. This helps in evaluating the pharmacokinetic profile of the derivatives at an early stage of drug discovery. Properties such as human intestinal absorption, blood-brain barrier penetration, and adherence to Lipinski's rule of five are commonly evaluated.[1][6]
Visualizations
Experimental Workflow for In Silico Drug Discovery
Caption: Workflow for computational drug design and experimental validation.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a hydrazine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
Safety Operating Guide
Navigating the Safe Disposal of (3-Chlorobenzyl)hydrazine: A Procedural Guide
Core Safety and Handling Principles
(3-Chlorobenzyl)hydrazine and its chemical relatives are classified as hazardous materials.[1][2] Many hydrazine derivatives are suspected carcinogens and are known to be toxic if ingested, inhaled, or absorbed through the skin.[2] Therefore, all handling and disposal operations must be conducted by trained personnel equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[3] All work with the solid material or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Quantitative Data for Disposal Parameters
The following table summarizes key quantitative parameters for the neutralization and disposal of hydrazine compounds, which should be applied to this compound in the absence of specific data for the compound.
| Parameter | Value/Recommendation | Source |
| Concentration for Neutralization | Dilute to 5% or less in water before treatment. | [1][4][5] |
| Oxidizing Agent Concentration | Use a 5% or less aqueous solution of sodium hypochlorite or calcium hypochlorite. | [1][4] |
| Hydrogen Peroxide as Oxidant | A dilute solution can be used; 2 moles of H₂O₂ per mole of hydrazine. | [4] |
| pH for Hypochlorite Reaction | The optimal pH range for this reaction is 5-8. | [4] |
| Reportable Quantity (RQ) for Hydrazine | 1 lb | [6] |
Detailed Disposal Protocol
The disposal of this compound should be approached as a multi-step process focused on neutralization followed by disposal in accordance with all applicable regulations.
Step 1: Dilution
-
Carefully dilute the this compound waste with water to a concentration of 5% or less.[1][4][5] This is a critical step to control the exothermic nature of the subsequent neutralization reaction.[4]
Step 2: Neutralization (Oxidation)
-
Slowly add a 5% aqueous solution of sodium hypochlorite or calcium hypochlorite to the diluted this compound solution.[1][3][4] An equal volume of the 5% hypochlorite solution to the 5% hydrazine solution is recommended.[4]
-
Alternatively, a dilute solution of hydrogen peroxide can be used.[1][4] The addition of a trace amount of copper sulfate can catalyze this reaction.[4]
-
The reaction should be carried out in a suitable container within a chemical fume hood. Stir the solution gently during the addition of the oxidizing agent.
Step 3: Verification of Neutralization
-
After the addition of the oxidizing agent is complete, it is essential to test for the complete destruction of the hydrazine compound. If a chlorine-based oxidizer was used, testing for residual chlorine can indicate that the neutralization is complete.[1]
Step 4: Disposal
-
Once neutralization is confirmed, the resulting solution must be disposed of as hazardous waste.[6][7]
-
Dispose of the neutralized waste in accordance with all federal, state, and local environmental regulations.[1][3][4] It is imperative to consult with your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to ensure compliance.[6][7]
-
Never dispose of untreated or treated this compound down the drain.[7][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and remove all sources of ignition.[4][8] Absorb the spill with an inert material such as sand or earth and place it in a sealed container for disposal.[8] Do not use combustible materials like sawdust as absorbents.[4] For large spills, contact your institution's emergency response team.[4]
In case of personal exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] If inhaled, move to fresh air and seek medical attention.[3]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling (3-Chlorobenzyl)hydrazine
Essential Safety and Handling Guide for (3-Chlorobenzyl)hydrazine
This guide provides critical safety and logistical information for the handling and disposal of this compound, a chemical that requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a hydrazine derivative. Hydrazine and its derivatives are known for their potential toxicity, reactivity, and corrosiveness.[1][2] The hydrochloride salt of this compound is classified as harmful if swallowed and can cause serious eye damage. Therefore, handling this compound requires strict adherence to safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| Operation | Engineering Control | Hand Protection | Eye Protection | Body and Respiratory Protection |
| Weighing and Transferring | Chemical Fume Hood or Glove Box[3][4] | Nitrile or Neoprene gloves[4][5] | Tightly fitting safety goggles and a face shield[3][4] | Flame-resistant lab coat, full-length pants, and closed-toe shoes.[2][4] A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[5] |
| Reaction Setup and Work-up | Chemical Fume Hood[3][2] | Nitrile or Neoprene gloves[4][5] | Tightly fitting safety goggles and a face shield[3][4] | Flame-resistant lab coat, full-length pants, and closed-toe shoes.[2][4] |
| Waste Disposal | Chemical Fume Hood[3][2] | Nitrile or Neoprene gloves[4][5] | Tightly fitting safety goggles and a face shield[3][4] | Flame-resistant lab coat, full-length pants, and closed-toe shoes.[2][4] |
Handling and Storage Procedures
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[1][5]
-
Keep containers tightly closed.[6]
-
The storage area should be clearly marked with appropriate hazard warnings.[2]
Handling:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4] All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood or a glove box to minimize inhalation exposure.[3][4]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Carefully weigh the solid compound on a tared weigh boat inside the fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
For solutions, use appropriate glassware and a funnel for transfers to prevent spills.
-
-
Reaction:
-
Set up the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed to prevent vapor escape.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: For spills, neutralization can be attempted with a dilute solution of sodium hypochlorite or calcium hypochlorite.[5] However, for any significant spill, evacuate the area and follow emergency procedures.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.[7]
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.[3][8]
-
For minor spills within a fume hood, trained personnel wearing appropriate PPE can use an absorbent material to clean up the spill.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Visual Workflows
The following diagrams illustrate the key procedures for handling this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Emergency response plan for spills and personnel exposure.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. arxada.com [arxada.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
